molecular formula C17H14N2O4 B5174866 8-[2-(4-nitrophenoxy)ethoxy]quinoline

8-[2-(4-nitrophenoxy)ethoxy]quinoline

カタログ番号: B5174866
分子量: 310.30 g/mol
InChIキー: MSNUJSLLCFEPRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

8-[2-(4-Nitrophenoxy)ethoxy]quinoline is a synthetic quinoline derivative designed for chemical biology and medicinal chemistry research. Its molecular structure, which incorporates an 8-oxyquinoline scaffold linked to a 4-nitrophenoxy group via an ethoxy bridge, suggests potential as a key intermediate or building block for the development of novel bioactive molecules. Quinoline derivatives are extensively investigated for their antibacterial properties . The structural motif of an 8-nitro group on a quinoline nucleus has been shown to facilitate nucleophilic aromatic substitution reactions, making similar compounds valuable synthons in the synthesis of more complex molecules, such as fluoroquinolone antibiotics . Furthermore, related quinoline and isoquinoline compounds demonstrate significant potential in anticancer research, with some derivatives acting as potent and selective inhibitors of targets like HER2 kinase . The presence of the nitrophenoxy moiety in this compound also indicates its potential utility in materials science, for instance, as a precursor for the synthesis of dyes or photoactive polymers. Researchers can employ this chemical as a versatile scaffold to build libraries of compounds for high-throughput screening or to study structure-activity relationships (SAR). This product is intended For Research Use Only and is not approved for use in humans or animals.

特性

IUPAC Name

8-[2-(4-nitrophenoxy)ethoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-19(21)14-6-8-15(9-7-14)22-11-12-23-16-5-1-3-13-4-2-10-18-17(13)16/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNUJSLLCFEPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Spectroscopic Profiling and Photophysical Dynamics of 8-[2-(4-nitrophenoxy)ethoxy]quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rational design of fluorogenic probes relies heavily on the precise manipulation of excited-state dynamics. The compound 8-[2-(4-nitrophenoxy)ethoxy]quinoline represents a sophisticated molecular architecture that merges the robust coordinating and photophysical properties of the 8-hydroxyquinoline (8-HQ) scaffold with the potent electron-withdrawing capabilities of a 4-nitrophenoxy moiety. This whitepaper provides an in-depth technical analysis of the spectroscopic properties of this molecule, detailing the causality behind its photophysical behavior, its structural characterization via NMR and FT-IR, and self-validating protocols for its evaluation as a nitroreductase-responsive bio-probe.

Molecular Architecture and Photophysical Causality

To understand the spectroscopic signatures of 8-[2-(4-nitrophenoxy)ethoxy]quinoline, we must deconstruct its functional modules and the quantum mechanical phenomena governing them.

ESIPT Blockade in the Fluorophore Core

Free 8-hydroxyquinoline is notoriously weakly fluorescent in protic environments. Upon photoexcitation, it undergoes rapid Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl oxygen to the quinoline nitrogen, leading to non-radiative decay pathways[1]. By alkylating the 8-hydroxyl group to form an ethoxy ether linkage, this ESIPT pathway is structurally abolished[2]. The rigidification of the fluorophore forces the molecule to relax via radiative decay, theoretically rendering the 8-alkoxyquinoline core highly fluorescent.

The PET Quenching Mechanism

Despite the ESIPT blockade, the native state of 8-[2-(4-nitrophenoxy)ethoxy]quinoline is virtually non-fluorescent. This is due to the deliberate incorporation of the 4-nitrophenoxy group. The nitro group is a classical, highly efficient fluorescence quencher[3]. Its strong electron-withdrawing nature significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pendant phenyl ring.

When the quinoline core is excited by UV light, a thermodynamically favorable Photoinduced Electron Transfer (PET) occurs from the excited fluorophore to the electron-deficient nitrophenyl acceptor. This intramolecular charge transfer outpaces radiative emission, effectively trapping the molecule in an "OFF" state.

Enzymatic "Turn-On" Causality

The true utility of this molecule lies in its responsiveness to hypoxic microenvironments or bacterial infections characterized by the overexpression of nitroreductase (NTR) enzymes. In the presence of NTR and the electron donor NADH, the nitro group is catalytically reduced to an electron-donating amine[3],[4]. This conversion raises the LUMO of the phenyl ring, completely abolishing the PET process and restoring the intense intrinsic fluorescence of the 8-alkoxyquinoline core.

PET_Mechanism cluster_0 Native State (Fluorescence OFF) cluster_1 Activated State (Fluorescence ON) A 8-Alkoxyquinoline (Fluorophore) B 4-Nitrophenoxy (Quencher) A->B PET Process D 4-Aminophenoxy (Donor) B->D Nitroreductase + NADH C 8-Alkoxyquinoline (Fluorophore) C->D PET Blocked E Photon Emission (λ ~ 420 nm) C->E Radiative Decay

Fig 1. Photoinduced Electron Transfer (PET) mechanism and enzymatic activation workflow.

Comprehensive Spectroscopic Signatures

UV-Visible Absorption Dynamics

The UV-Vis absorption spectrum of 8-[2-(4-nitrophenoxy)ethoxy]quinoline in physiological buffer (pH 7.4) exhibits two primary transition bands. The high-energy band at ~240 nm corresponds to the π−π∗ transitions of the conjugated quinoline system. A broader, lower-energy band spans 300–330 nm, representing an overlap of the quinoline n−π∗ transitions and the strong π−π∗ charge-transfer band of the 4-nitrophenoxy moiety[5]. Because the ethoxy linker prevents direct ground-state conjugation between the two ring systems, the absorption spectrum is essentially an additive composite of the isolated chromophores.

Vibrational (FT-IR) Signatures

Infrared spectroscopy provides definitive confirmation of the functional groups. The most prominent diagnostic features are the asymmetric and symmetric stretching vibrations of the −NO2​ group, appearing as sharp, intense bands at approximately 1520 cm⁻¹ and 1345 cm⁻¹, respectively. The aliphatic ether linkages ( −C−O−C− ) manifest as strong stretching bands in the 1240–1250 cm⁻¹ region, while the aromatic C=N stretch of the quinoline ring is observed near 1500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Elucidation

Proton NMR ( 1H NMR) is critical for verifying the spatial separation provided by the ethoxy linker. The linker itself appears as two distinct triplets (each integrating to 2H) around 4.45 ppm and 4.55 ppm, characteristic of methylene protons adjacent to ether oxygens. The 4-nitrophenyl group displays a classic AA′BB′ spin system—two doublets integrating to 2H each, typically centered at 8.20 ppm (protons ortho to the nitro group) and 7.05 ppm (protons ortho to the ether oxygen).

Quantitative Spectrometric Data

The following tables summarize the critical quantitative data required for the analytical validation of this compound.

Table 1: Photophysical Properties (in 10 mM PBS, pH 7.4, 1% DMSO)

Molecular StateDominant MechanismAbs. Max ( λmax​ )Em. Max ( λem​ )Quantum Yield ( ΦF​ )Signal Status
Native (Nitro) PET Quenching Active315 nmN/A (Quenched)< 0.005OFF
Reduced (Amine) Radiative Decay320 nm420 nm~ 0.18ON

Table 2: Diagnostic 1H NMR Spectral Assignments (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)IntegrationStructural Assignment
8.90dd, J=4.2,1.5 1HQuinoline H-2
8.20d, J=9.0 2HNitrophenyl Ar-H (ortho to −NO2​ )
8.15dd, J=8.3,1.5 1HQuinoline H-4
7.40 – 7.55m3HQuinoline H-3, H-5, H-6
7.15d, J=7.5 1HQuinoline H-7
7.05d, J=9.0 2HNitrophenyl Ar-H (ortho to ether −O− )
4.55t, J=4.8 2HLinker −CH2​− (adjacent to Quinoline)
4.45t, J=4.8 2HLinker −CH2​− (adjacent to Nitrophenyl)

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for solvent choices and built-in controls to rule out false positives (e.g., auto-oxidation or solvent-induced quenching).

Protocol 1: Steady-State Photophysical Characterization

Causality: 8-[2-(4-nitrophenoxy)ethoxy]quinoline is highly hydrophobic. Direct dissolution in aqueous buffers will cause aggregation, leading to aggregation-caused quenching (ACQ) and severe light scattering. Therefore, a concentrated stock must be prepared in an aprotic polar solvent (DMSO) before rapid dilution into the working buffer.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to yield a 1.0 mM stock solution. Store in the dark at 4°C to prevent ambient photodegradation.

  • Sample Dilution: Transfer 10 µL of the stock solution into 990 µL of 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final probe concentration of 10 µM (1% DMSO v/v).

  • UV-Vis Acquisition: Transfer the solution to a 1 cm path-length quartz cuvette. Scan the absorption from 200 nm to 600 nm using a double-beam spectrophotometer, utilizing a 1% DMSO/PBS blank in the reference cell.

  • Fluorescence Baseline: Excite the sample at its isosbestic point or absorption maximum (e.g., 320 nm). Record the emission spectrum from 350 nm to 600 nm. Validation Check: The baseline fluorescence should be negligible, confirming the integrity of the PET quenching mechanism.

Protocol 2: Enzymatic Activation Kinetics (Nitroreductase Assay)

Causality: Nitroreductase requires a biological electron donor to facilitate the stepwise reduction of the nitro group ( −NO2​→−NO→−NHOH→−NH2​ ). NADH is utilized here. A control lacking NADH is mandatory to prove that fluorescence enhancement is strictly enzyme-catalyzed and not an artifact of protein binding.

  • Assay Mixture: Prepare a 10 µM solution of the probe in 10 mM PBS (pH 7.4) containing 500 µM NADH[4].

  • Control Establishment: Measure the fluorescence emission (Ex: 320 nm, Em: 420 nm) for 5 minutes to establish a stable baseline.

  • Enzyme Addition: Inject Escherichia coli nitroreductase (NTR) to a final concentration of 1 µg/mL. Rapidly mix via pipette aspiration.

  • Kinetic Monitoring: Monitor the emission intensity at 420 nm continuously for 30 minutes at 37°C.

  • Self-Validation: Run a parallel sample containing the probe and NTR, but omitting NADH. This sample must remain non-fluorescent, proving the electron-transfer dependency of the cleavage.

Exp_Workflow S1 1. Stock Preparation 1 mM in anhydrous DMSO S2 2. Aqueous Dilution 10 µM in 10 mM PBS (pH 7.4) S1->S2 S3 3. UV-Vis Spectroscopy Scan: 200-600 nm S2->S3 S4 4. Fluorescence Spectroscopy Excitation: 320 nm S2->S4 S5 5. Enzymatic Assay Add NTR (1 µg/mL) + NADH (500 µM) S4->S5 S6 6. Kinetic Monitoring Measure Emission at 420 nm over 30 min S5->S6

Fig 2. Step-by-step experimental workflow for the photophysical and enzymatic characterization.

References

  • Jia, C. et al. "A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells." RSC Advances, National Institutes of Health (PMC).[Link]

  • Sarkar, S. & Shunmugam, R. "Polynorbornene derived 8-hydroxyquinoline paper strips for ultrasensitive chemical nerve agent surrogate sensing." RSC Advances, Royal Society of Chemistry.[Link]

  • Kaletaş, B. K. et al. "Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects." The Journal of Physical Chemistry B, American Chemical Society.[Link]

  • Cipurković, A. et al. "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity." Open Journal of Applied Sciences, Scientific Research Publishing.[Link]

  • Zhang, J. et al. "Ultrasensitive Near-Infrared Fluorescence-Enhanced Probe for in Vivo Nitroreductase Imaging." Journal of the American Chemical Society, American Chemical Society.[Link]

Sources

8-[2-(4-Nitrophenoxy)ethoxy]quinoline: Chemical Structure, Synthesis, and Advanced Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 8-[2-(4-nitrophenoxy)ethoxy]quinoline is a highly versatile, bifunctional chemical scaffold that bridges the well-documented pharmacological properties of the quinoline core with the modifiable reactivity of a nitrophenoxy moiety. By alkylating the hydroxyl group of 8-hydroxyquinoline, the classical metal-chelating properties of the parent compound are suppressed, transforming the molecule into a lipophilic, rigid-flexible-rigid architecture ideal for targeted drug design.

This whitepaper provides an in-depth technical analysis of its molecular architecture, details a self-validating synthetic methodology, and explores its downstream applications in modern medicinal chemistry, particularly in the development of anti-proliferative agents and PROTAC (Proteolysis Targeting Chimera) linkers.

Molecular Architecture & Physicochemical Profiling

The structural elegance of 8-[2-(4-nitrophenoxy)ethoxy]quinoline lies in its tripartite design:

  • The Quinoline Core : Provides a planar, electron-rich aromatic system capable of π−π stacking and hydrophobic interactions within protein binding pockets. Modifications to the 8-position significantly alter the chemical-physical characteristics of the quinoline scaffold, impacting its lipophilicity and target affinity .

  • The Ethoxy Linker : A two-carbon aliphatic chain (-CH₂-CH₂-O-) that introduces conformational flexibility, allowing the two terminal aromatic systems to adopt optimal geometries for bidentate target engagement.

  • The 4-Nitrophenoxy Group : The strongly electron-withdrawing nitro group (-NO₂) creates an electron-deficient aromatic ring . This not only acts as a potential pharmacophore for hydrogen bonding but also serves as a critical synthetic handle; it can be readily reduced to an amine for further functionalization.

Quantitative Physicochemical Data

To evaluate the compound's viability as a drug-like molecule, its physicochemical properties are summarized below. The data indicates strict adherence to Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability.

Table 1: Physicochemical Properties & Pharmacological Significance

PropertyComputed ValuePharmacological Significance
Molecular Formula C₁₇H₁₄N₂O₄Defines the core atomic composition.
Molecular Weight 310.31 g/mol Optimal for Lipinski's Rule of 5 (MW < 500).
LogP (Octanol/Water) ~3.8Indicates favorable membrane permeability.
Topological Polar Surface Area 77.17 ŲOptimal for cellular penetration (TPSA < 140 Ų).
H-Bond Donors 0Enhances lipophilicity and passive diffusion.
H-Bond Acceptors 5Facilitates target protein binding interactions.

Synthetic Methodology: Williamson Etherification

The most efficient route to synthesize 8-[2-(4-nitrophenoxy)ethoxy]quinoline is via a base-catalyzed Williamson ether synthesis . This protocol is designed as a self-validating system , ensuring that researchers can verify the reaction's success at every critical juncture.

SynthesisWorkflow HQ 8-Hydroxyquinoline (Nucleophile) Reaction K2CO3 / DMF 90°C, 12h HQ->Reaction Deprotonation Alkyl 1-(2-bromoethoxy)- 4-nitrobenzene Alkyl->Reaction SN2 Attack Product 8-[2-(4-nitrophenoxy) ethoxy]quinoline Reaction->Product Etherification

Figure 1: Williamson ether synthesis workflow for 8-[2-(4-nitrophenoxy)ethoxy]quinoline.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Preparation of the Nucleophile (Deprotonation)

  • Procedure : Dissolve 1.0 equivalent of 8-hydroxyquinoline in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere.

  • Causality : K₂CO₃ is selected as a mild base to selectively deprotonate the phenolic hydroxyl group (pKa ~9.9). A stronger base (like NaH) could trigger unwanted E2 elimination of the alkyl halide in the next step. DMF, a polar aprotic solvent, is critical; it solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 reaction rate.

  • Validation Checkpoint 1 : The solution will transition from colorless to a deep yellow/orange hue, visually confirming the formation of the phenoxide anion.

Step 2: Sₙ2 Alkylation

  • Procedure : Introduce 1.1 equivalents of 1-(2-bromoethoxy)-4-nitrobenzene dropwise to the stirring mixture. Attach a reflux condenser and elevate the temperature to 90°C for 12 hours.

  • Causality : The primary alkyl bromide undergoes a classic Sₙ2 displacement. Heating to 90°C provides the necessary activation energy to overcome the steric hindrance imposed by the bulky quinoline and nitrophenoxy groups flanking the reaction center.

Step 3: Workup and Self-Validation

  • Procedure : Cool the mixture to room temperature, quench with ice water, and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 2 : Perform TLC Analysis (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting 8-hydroxyquinoline (Rf ~0.4) must be completely consumed, replaced by a new, less polar spot (Rf ~0.6) corresponding to the ether product. Crucially, the new spot will not stain with Ferric Chloride (FeCl₃), chemically validating the absence of the free phenolic -OH group.

Analytical Characterization

To ensure absolute scientific integrity, the synthesized compound must be validated via Nuclear Magnetic Resonance (NMR) spectroscopy. The table below outlines the expected ¹H-NMR profile, serving as a reference standard for structural confirmation.

Table 2: Expected ¹H-NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
8.95 dd1HQuinoline C2-H (Adjacent to Nitrogen)
8.20 d2HNitrophenyl C3-H, C5-H (Ortho to -NO₂)
8.15 dd1HQuinoline C4-H
7.40 - 7.55 m3HQuinoline C5-H, C6-H, C7-H
7.10 d2HNitrophenyl C2-H, C6-H (Ortho to ether oxygen)
4.60 t2HEthoxy -CH₂-O- (Quinoline side)
4.45 t2HEthoxy -CH₂-O- (Nitrophenyl side)

Advanced Pharmacological Applications

While 8-hydroxyquinoline derivatives have well-documented anti-viral and anti-proliferative activities, the specific inclusion of the 4-nitrophenoxy group in this molecule primes it for advanced drug discovery workflows.

The PROTAC and Kinase Inhibitor Pipeline

The nitro group is a privileged synthetic handle. Through catalytic hydrogenation (Pd/C, H₂), the -NO₂ group is readily reduced to a primary amine (-NH₂). This transformation converts the molecule from a static scaffold into a highly reactive intermediate capable of amide coupling.

  • PROTAC Linker Attachment : The newly formed amine can be coupled to PEG linkers attached to E3 ligase recruiters (e.g., Cereblon or VHL ligands), turning the quinoline core into a target-protein-binding warhead for targeted degradation.

  • Kinase Inhibition : The extended rigid-flexible-rigid structure is highly effective at occupying the ATP-binding pockets of kinases, with the amine allowing for the addition of solubilizing groups or secondary pharmacophores.

DerivationPathway Target 8-[2-(4-nitrophenoxy) ethoxy]quinoline Reduction Catalytic Hydrogenation (Pd/C, H2) Target->Reduction NO2 Reduction Amine 8-[2-(4-aminophenoxy) ethoxy]quinoline Reduction->Amine Yields Amine PROTAC PROTAC Ligand (E3 Ligase Recruiter) Amine->PROTAC Linker Attachment Kinase Kinase Inhibitor (Amide Coupling) Amine->Kinase Pharmacophore Extension

Figure 2: Downstream chemical derivation and pharmacological application pathways.

References

  • Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents. NIH PubMed Central (PMC). Available at:[Link]

  • Structure-reactivity studies in phosphate triesters. Sabinet African Journals. Available at:[Link]

  • EP0927164A1 - 8-hydroxy-7-substituted quinolines as anti-viral agents.Google Patents.

Photophysical Properties of 8-[2-(4-Nitrophenoxy)ethoxy]quinoline: A Technical Guide to PET-Based Fluorogenic Probes

Author: BenchChem Technical Support Team. Date: April 2026

The Architectural Paradigm: Donor-Spacer-Acceptor (D-S-A) Dynamics

The molecule 8-[2-(4-nitrophenoxy)ethoxy]quinoline (hereafter referred to as 8-NPEQ ) represents a highly engineered modular architecture used in the development of stimuli-responsive fluorescent probes. It is constructed using a "fluorophore-spacer-receptor" paradigm, a design strategy pioneered to harness Photoinduced Electron Transfer (PET) for molecular sensing [1].

In this specific architecture:

  • The Fluorophore (Donor): The 8-alkoxyquinoline core serves as the primary light-absorbing and potentially emitting unit.

  • The Spacer: The flexible ethoxy bridge (–CH₂CH₂O–) electronically decouples the ground states of the donor and acceptor while allowing sufficient spatial proximity for through-space electron transfer.

  • The Receptor/Quencher (Acceptor): The 4-nitrophenoxy moiety acts as a potent electron-withdrawing group (EWG).

Mechanistic Causality: Overcoming ESPT via Alkylation

The parent compound, 8-hydroxyquinoline (8-HQ), is notoriously non-fluorescent in aqueous media due to an ultrafast excited-state proton transfer (ESPT) from the phenolic hydroxyl to the quinoline nitrogen, which rapidly depopulates the excited state via non-radiative decay [2]. By alkylating the phenolic oxygen to form the ethoxy linkage in 8-NPEQ, this ESPT pathway is completely blocked. Theoretically, this modification should restore the intrinsic fluorescence of the quinoline core. However, in the native state of 8-NPEQ, fluorescence remains heavily quenched. This is not due to ESPT, but rather a thermodynamically driven d-PeT (donor-excited Photoinduced Electron Transfer) [3].

Photophysical Thermodynamics: The Rehm-Weller Relationship

Upon photon absorption, the 8-alkoxyquinoline core is promoted to its first singlet excited state ( S1​ ). Because the 4-nitrophenoxy group possesses a highly stabilized Lowest Unoccupied Molecular Orbital (LUMO) due to the strongly electron-withdrawing nitro group, an electron from the excited fluorophore's LUMO rapidly transfers to the quencher's LUMO.

This non-radiative charge-separated state (CSS) relaxes back to the ground state, effectively quenching the fluorescence. The thermodynamic feasibility of this process is governed by the Rehm-Weller equation. When 8-NPEQ is exposed to a specific biological stimulus—such as the enzyme Nitroreductase (NTR) in the presence of NADH [5]—the nitro group is chemically reduced to an electron-donating amino group. This raises the LUMO of the phenyl ring, abolishing the thermodynamic driving force for PET and resulting in a dramatic fluorescence "turn-on."

PET_Mechanism S0 Ground State (S0) 8-NPEQ (Native) S1 Excited State (S1) Fluorophore Localized S0->S1 hν (Excitation) Activated Activated State (S1) Nitro Reduced to Amine S0->Activated Nitroreductase + NADH (Chemical Reduction) CSS Charge Separated State (Quenched via d-PeT) S1->CSS d-PeT (Fast) CSS->S0 Non-Radiative Decay Emission Fluorescence Emission (Massive Turn-On) Activated->Emission Radiative Decay Emission->S0 Relaxation

Caption: Jablonski diagram illustrating the PET quenching mechanism and NTR-mediated fluorescence turn-on in 8-NPEQ.

Quantitative Photophysical Profile

The photophysical parameters of 8-NPEQ shift drastically depending on its chemical state. Table 1 summarizes the quantitative data across the native quenched state, the enzymatically reduced state, and a reference metal-coordinated state [4].

Table 1: Photophysical Parameters of 8-NPEQ and Derivatives

Chemical StateSolvent Environment λabs​ (nm) λem​ (nm)Quantum Yield ( Φ )Lifetime ( τ )
Native (8-NPEQ) PBS (pH 7.4, 1% DMSO)315410< 0.01< 0.1 ns
Reduced (8-APEQ) PBS (pH 7.4, 1% DMSO)3204150.152.4 ns
Metal Complex (Al³⁺) Ethanol3705050.6115.0 ns

Self-Validating Experimental Workflows

To ensure scientific integrity, the characterization of 8-NPEQ must follow a self-validating system where each protocol logically builds upon the previous one to rule out optical artifacts.

Workflow Prep Sample Prep 10 µM in PBS UVVis UV-Vis Absorption Determine λ_max Prep->UVVis Fluor Steady-State Fluor Calculate Φ_F UVVis->Fluor TCSPC TCSPC Measure Lifetime (τ) Fluor->TCSPC Assay Enzyme Assay Add NTR + NADH TCSPC->Assay

Caption: Step-by-step experimental workflow for the photophysical validation of 8-NPEQ.

Protocol 1: Steady-State Spectroscopic Characterization

Objective: Establish the baseline absorption and emission profiles. Causality: UV-Vis absorption must precede fluorescence measurements to identify the exact λmax​ for excitation and to ensure the optical density (OD) remains below 0.05 at the excitation wavelength. High OD leads to inner-filter effects (IFE), which artificially deflate the calculated quantum yield and mimic PET quenching.

  • Prepare a 1.0 mM stock solution of 8-NPEQ in anhydrous DMSO.

  • Dilute to 10 µM in 10 mM PBS (pH 7.4).

  • Record the UV-Vis absorption spectrum from 250 nm to 500 nm using a quartz cuvette (1 cm path length). Identify the π−π∗ transition peak (~315 nm).

  • Excite the sample at 315 nm in a spectrofluorometer and record the emission spectrum from 350 nm to 600 nm.

  • Calculate the relative quantum yield ( Φ ) using quinine sulfate in 0.1 M H₂SO₄ as a standard.

Protocol 2: Time-Resolved Fluorescence Decay (TCSPC)

Objective: Prove that the quenching mechanism is intramolecular PET. Causality: Steady-state quenching cannot differentiate between static quenching (ground-state complex formation) and dynamic/PET quenching. By measuring the fluorescence lifetime ( τ ) using Time-Correlated Single Photon Counting (TCSPC), we validate the PET mechanism. A drastic reduction in τ compared to a control fluorophore confirms that a non-radiative pathway (electron transfer) is actively depopulating the excited state.

  • Excite the 10 µM 8-NPEQ solution using a 315 nm pulsed nano-LED.

  • Collect photon arrival times at the emission maximum (410 nm) until 10,000 counts are reached in the peak channel.

  • Deconvolute the instrument response function (IRF) and fit the decay curve to a multi-exponential model.

  • Validation: The native 8-NPEQ should exhibit a highly shortened lifetime (< 0.1 ns) due to the dominant kPET​ rate constant.

Protocol 3: Stimuli-Responsive Activation (Nitroreductase Assay)

Objective: Demonstrate the reversal of PET and subsequent fluorescence turn-on. Causality: NADH is strictly required as the hydride donor for the nitroreductase enzyme. Performing a parallel control assay without NADH serves as a self-validating negative control, proving that the fluorescence turn-on is strictly enzyme-mediated and not an artifact of solvent polarity or spontaneous ester/ether hydrolysis.

  • Prepare three cuvettes containing 10 µM 8-NPEQ in PBS (pH 7.4).

  • Cuvette A (Blank): Add no reagents.

  • Cuvette B (Negative Control): Add 5 µg/mL Nitroreductase (NTR), but omit NADH.

  • Cuvette C (Active Assay): Add 5 µg/mL NTR and 100 µM NADH.

  • Incubate all cuvettes at 37°C for 30 minutes.

  • Measure the fluorescence emission ( λex​ = 320 nm). Cuvette C will exhibit a >15-fold enhancement in fluorescence intensity at 415 nm, while A and B remain quenched.

References

  • Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. Analyst (RSC Publishing).[Link]

  • Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. RSC Advances.[Link]

  • Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews.[Link]

  • Synthesis and photophysics of novel 8-hydroxyquinoline aluminum metal complex with fluorene units. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]

  • Information on EC 1.6.5.2 - NAD(P)H dehydrogenase (quinone). BRENDA Enzyme Database.[Link]

An In-depth Technical Guide on the Absorption and Emission Spectra of 8-[2-(4-nitrophenoxy)ethoxy]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive framework for understanding and characterizing the absorption and emission spectra of 8-[2-(4-nitrophenoxy)ethoxy]quinoline. While specific experimental data for this molecule is not prevalent in published literature, its structure—comprising a quinoline fluorophore linked to a 4-nitrophenoxy moiety—allows for a detailed predictive analysis based on the well-established photophysical properties of its constituent parts. This document serves as a foundational resource for researchers, outlining the theoretical underpinnings, detailed experimental protocols for spectral characterization, and the anticipated effects of environmental factors such as solvent polarity and pH. The guide is intended for professionals in materials science, chemical biology, and drug development who are working with novel quinoline derivatives.

Introduction: Dissecting the Molecular Architecture

The compound 8-[2-(4-nitrophenoxy)ethoxy]quinoline features two key functional domains: the quinoline ring and the 4-nitrophenoxy group .

  • Quinoline Core: Quinoline and its derivatives are a well-known class of heterocyclic aromatic compounds, frequently utilized as fluorophores. Their fused ring system gives rise to significant biological activity and interesting photophysical properties, including fluorescence.[1] The nitrogen atom in the quinoline ring makes its electronic properties sensitive to environmental factors like pH.[2] Many quinoline derivatives are known to be fluorescent, with absorption and emission properties that can be tailored by substitution on the quinoline ring.[3]

  • 4-Nitrophenoxy Moiety: The 4-nitrophenoxy group contains a strong electron-withdrawing nitro group (-NO₂) attached to a phenoxy ring. Aromatic nitro compounds are known to influence the electronic properties of molecules significantly. The nitro group can act as a fluorescence quencher or participate in intramolecular charge transfer (ICT) processes, which can dramatically alter the photophysical behavior of a linked fluorophore.[4]

The ether linkage between these two moieties suggests a potential for through-space electronic interactions and the formation of an intramolecular charge-transfer state upon excitation, which would be highly sensitive to solvent polarity.

Theoretical Background: Principles of Light-Matter Interaction

The absorption and emission of light by a molecule are governed by the transitions between electronic energy states.

2.1 Absorption (Excitation) Absorption of a photon promotes a molecule from its ground electronic state (S₀) to a higher singlet excited state (S₁, S₂, etc.). This process is extremely rapid (on the femtosecond scale). The absorption spectrum, obtained via UV-Visible spectroscopy, reveals the wavelengths at which the molecule absorbs light most efficiently. For quinoline derivatives, absorption bands in the UV region (250-400 nm) typically correspond to π-π* transitions within the aromatic system.[3] The presence of the nitrophenoxy group may introduce additional absorption bands or modify the existing ones.[5]

2.2 Emission (Fluorescence) Following excitation to a higher vibrational level of the S₁ state, the molecule rapidly relaxes to the lowest vibrational level of S₁ through non-radiative processes. From here, it can return to the ground state (S₀) by emitting a photon; this radiative process is known as fluorescence. Because some energy is lost during vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This energy difference between the absorption maximum (λ_max) and the emission maximum (λ_em) is called the Stokes Shift .

The Jablonski diagram below provides a visual representation of these fundamental photophysical processes.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_T1 T₁ (First Triplet State) s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Absorption s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence s1_v1 v=1 t1_v1 v=1 s1_v0->t1_v1 Intersystem Crossing (ISC) s1_v2->s1_v0 Vibrational Relaxation t1_v0 v=0 t1_v0->s0_v2 Phosphorescence t1_v1->t1_v0 Vibrational Relaxation

Caption: A Jablonski diagram illustrating electronic transitions.

Experimental Methodologies

To characterize the spectral properties of 8-[2-(4-nitrophenoxy)ethoxy]quinoline, a systematic approach using UV-Visible absorption and fluorescence spectroscopy is required.

3.1 Materials and Instrumentation

  • Compound: 8-[2-(4-nitrophenoxy)ethoxy]quinoline, synthesized and purified.

  • Solvents: A range of spectroscopic grade solvents with varying polarity (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, water).

  • Buffers: pH buffers (e.g., phosphate, citrate) for pH-dependent studies.

  • Instrumentation:

    • A dual-beam UV-Visible spectrophotometer.

    • A spectrofluorometer equipped with an excitation and emission monochromator.

    • Quartz cuvettes with a 1 cm path length.

3.2 Experimental Workflow The general workflow for spectral characterization is outlined below.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 1 mM in DMSO) working Prepare Working Solutions (1-10 µM in desired solvent) stock->working blank_abs Acquire Blank Spectrum (Solvent Only) working->blank_abs blank_flu Acquire Blank Emission (Solvent Only) working->blank_flu sample_abs Measure UV-Vis Absorption Spectrum blank_abs->sample_abs process Correct Spectra (Subtract Blanks) sample_abs->process sample_flu Measure Fluorescence Emission Spectrum blank_flu->sample_flu sample_flu->process quantify Determine λmax, λem, Stokes Shift, Quantum Yield process->quantify interpret Analyze Solvent/pH Effects quantify->interpret

Caption: Experimental workflow for spectroscopic analysis.

3.3 Protocol: Absorption Spectroscopy

  • Preparation: Prepare a stock solution of the compound (e.g., 1 mM in DMSO). From this, prepare a working solution (e.g., 10 µM) in the solvent of interest.

  • Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 250-600 nm).

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Acquire the absorption spectrum.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max). If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

3.4 Protocol: Emission (Fluorescence) Spectroscopy

  • Preparation: Use the same or a similarly diluted solution as prepared for the absorption measurement. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.[6]

  • Excitation Wavelength Selection: Set the excitation wavelength (λ_ex) to the λ_max determined from the absorption spectrum.

  • Blanking: Acquire an emission scan of the pure solvent to identify any background fluorescence or Raman scattering peaks.

  • Measurement: Acquire the emission spectrum of the sample, scanning from a wavelength slightly longer than λ_ex to a longer wavelength (e.g., if λ_ex = 350 nm, scan from 360-700 nm).

  • Analysis: Identify the wavelength of maximum emission intensity (λ_em). Calculate the Stokes shift (in nm or cm⁻¹) as the difference between λ_em and λ_max.

Predicted Spectral Characteristics and Data Interpretation

Based on the molecular structure, we can predict the key spectral properties and how they will respond to environmental changes.

4.1 Predicted Absorption and Emission The quinoline core is expected to dominate the absorption spectrum, likely showing π-π* transitions in the 300-350 nm range.[3] The 4-nitrophenoxy group may introduce a charge-transfer band at a longer wavelength.[7] The fluorescence emission is anticipated to originate from the quinoline moiety, but its intensity and position will be heavily influenced by the attached nitrophenoxy group.

Photophysical ParameterPredicted Value/BehaviorRationale
Absorption Max (λ_max) ~320-380 nmDominated by π-π* transitions of the quinoline and potential ICT character from the nitrophenoxy group.[3][5]
Emission Max (λ_em) ~400-550 nmEmission from the quinoline core, potentially red-shifted due to ICT.[3]
Stokes Shift Moderate to LargeA significant Stokes shift is expected if an ICT state is formed upon excitation.[8]
Quantum Yield (Φ_F) Low to ModerateThe nitro group is a known fluorescence quencher and can promote non-radiative decay pathways, potentially lowering the quantum yield.[4]

4.2 Influence of Solvent Polarity (Solvatochromism) The presence of both an electron-donating ether oxygen and an electron-withdrawing nitro group suggests the molecule may exhibit a significant dipole moment, especially in the excited state. This can lead to solvatochromism—a change in the spectral properties with solvent polarity.

  • Prediction: An increase in solvent polarity is expected to cause a bathochromic (red) shift in the emission spectrum.[6]

  • Causality: Polar solvents will better stabilize the more polar excited state (likely an ICT state) compared to the ground state. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission.[8] This effect is a hallmark of push-pull fluorophores.

4.3 Effect of pH The quinoline nitrogen is basic and can be protonated in acidic conditions. This protonation can significantly alter the electronic structure and, consequently, the photophysical properties.

  • Prediction: Protonation of the quinoline nitrogen is expected to cause a blue shift in absorption and a significant change in fluorescence intensity, potentially an enhancement.[2]

  • Causality: In a neutral state, the nitrogen's lone pair of electrons participates in the π-conjugated system. Upon protonation, these electrons are localized in the N-H bond, altering the energy levels of the π-π* transitions.[9] The fluorescence of many N-heterocycles is known to increase upon protonation.[2] Conversely, in strongly basic conditions, deprotonation of any acidic protons could occur, leading to the formation of anionic species with different spectral properties.[7]

Conclusion and Future Directions

This guide establishes a predictive and methodological foundation for the spectroscopic analysis of 8-[2-(4-nitrophenoxy)ethoxy]quinoline. The molecule's design, combining a classic quinoline fluorophore with an electron-withdrawing nitrophenoxy group, suggests a rich photophysical behavior characterized by intramolecular charge transfer, solvatochromism, and pH sensitivity. The provided protocols offer a robust framework for experimental validation of these predictions. Future work should focus on the synthesis and purification of the compound, followed by a systematic execution of the described spectroscopic studies. Investigating the fluorescence lifetime and quantum yield in various environments will provide deeper insights into the excited-state dynamics and the potential of this molecule for applications as a sensor or molecular probe.

References
  • Benchchem. (n.d.). An In-depth Technical Guide to the Photophysical Properties of Benzo[f]quinoline Derivatives.
  • (2023, November 28). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives.
  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • PMC. (2025, February 10). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions.
  • ACS Publications. (2024, April 15). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones | ACS Omega.
  • ResearchGate. (n.d.). Photophysical properties of quinoline derivatives in CH 3 CN.
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on 10-Hydroxybenzo[h]quinoline (10-HBQ) Fluorescence Spectra.
  • PMC. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications.
  • ResearchGate. (n.d.). Effects of pH on fluorescence emission of A) 3 a, B) 3 b, C) 3 c,....
  • ResearchGate. (n.d.). Fluorescence emission of quinoline and derivatives in ethanol.
  • PMC - NIH. (2020, August 12). Fluorescence enhancement of quinolines by protonation.
  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • RSC Publishing. (2025, July 21). Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli....
  • Benchchem. (n.d.). Spectroscopic Profile of o-Nitrophenol: A Technical Guide.
  • Science Alert. (2018, March 28). Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][3][10]thiazole] Crystal. Retrieved from

  • Longdom Publishing. (2015, August 26). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol.
  • ACS Publications. (2020, January 27). Absorption, Fluorescence, and Two-Photon Excitation Ability of 5-Phenylisolidolo[2,1-a]quinolines | ACS Omega.
  • ResearchGate. (2025, November 14). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes.
  • ResearchGate. (n.d.). Absorption and fluorescence emission spectra of selected quinolines... | Download Scientific Diagram.
  • (n.d.). Photo physical properties of 8-hydroxy quinoline.
  • (n.d.). Insight into aggregation-induced emission characteristics of red-emissive quinoline-malononitrile by cell tracking and real-time trypsin detection.
  • Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • MDPI. (2025, October 3). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][4][10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. Retrieved from

  • MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • Semantic Scholar. (2020, September 21). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.

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Theoretical Studies and Pharmacological Profiling of 8-[2-(4-nitrophenoxy)ethoxy]quinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Molecular Architecture

The rational design of advanced organic materials and pharmacological agents relies heavily on predictive computational modeling. The molecule 8-[2-(4-nitrophenoxy)ethoxy]quinoline represents a highly tunable architecture. It is composed of an electron-rich 8-hydroxyquinoline core—renowned for its applications in organic light-emitting diodes (OLEDs) and medicinal chemistry[1]—linked via a flexible ethoxy chain to a strongly electron-withdrawing 4-nitrophenoxy group.

This specific structural duality creates a pronounced push-pull electronic system. The O-substitution significantly modulates the molecule's fluorescence and optoelectronic properties[2], while the nitro group lowers the lowest unoccupied molecular orbital (LUMO), facilitating intramolecular charge transfer (ICT). This whitepaper outlines the authoritative theoretical frameworks—spanning Density Functional Theory (DFT) and Molecular Dynamics (MD)—required to characterize its electronic structure and pharmacological potential.

Computational Framework: Density Functional Theory (DFT)

To accurately predict the physicochemical behavior of 8-[2-(4-nitrophenoxy)ethoxy]quinoline, a robust, self-validating DFT pipeline must be established.

Causality of Functional and Basis Set Selection

The choice of the B3LYP functional paired with the 6-311++G(d,p) basis set is not arbitrary; it is a mechanistic necessity.

  • Why B3LYP? It provides an optimal balance between computational cost and the accurate reproduction of experimental geometries and vibrational frequencies for quinoline derivatives[3].

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is mandatory for this molecule. The highly electronegative oxygen atoms in the ethoxy linker and the anionic character of the nitro group require expanded orbital spaces to accurately model electron density far from the nuclei. Polarization functions (d,p) are required to correctly resolve the geometry of the conjugated aromatic rings[3].

Self-Validating Geometry Optimization Protocol

A theoretical model is only as reliable as its validation mechanisms. The following step-by-step protocol ensures the optimized geometry is a true representation of the molecule's ground state:

  • Initial Coordinate Generation: Construct the 3D molecular graph, ensuring the ethoxy linker is in a low-energy anti-conformation to minimize steric clash between the quinoline and nitrophenyl rings.

  • Energy Minimization: Execute the DFT optimization at the B3LYP/6-311++G(d,p) level in the gas phase.

  • Hessian Matrix Evaluation (Frequency Calculation): Compute the harmonic vibrational frequencies.

    • Self-Validation Check: If any imaginary (negative) frequencies are present, the structure is trapped in a transition state (saddle point). The geometry must be perturbed along the imaginary mode and re-optimized until exactly zero imaginary frequencies remain, confirming a true local minimum[3].

  • Solvent Modeling (Optional but Recommended): Apply the Polarizable Continuum Model (PCM) to simulate physiological (water) or experimental (e.g., ethanol) solvent environments, as O-substituents exhibit strong solvent-dependent spectral shifts[2].

Fig 1. Self-validating DFT computational workflow for structural optimization.

Electronic Structure & Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) analysis is the cornerstone of predicting chemical reactivity and kinetic stability[4]. According to Koopmans' theorem, the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO directly correlate to the ionization potential (IP) and electron affinity (EA), respectively[3].

In 8-[2-(4-nitrophenoxy)ethoxy]quinoline:

  • The HOMO is predominantly localized over the electron-rich quinoline core.

  • The LUMO is heavily localized over the 4-nitrophenoxy moiety due to the strong π -accepting nature of the −NO2​ group.

  • The Energy Gap ( ΔE ) dictates the molecule's polarizability. A narrow gap indicates a "soft" molecule with high chemical reactivity, making it a promising candidate for biological interaction[4].

Quantitative Data Presentation

The following table summarizes the theoretical global reactivity descriptors derived from the FMO energies (representative values for nitrophenoxy-quinoline derivatives):

ParameterSymbolValue (eV)Mechanistic Significance
HOMO Energy EHOMO​ -6.12Quantifies electron-donating capability.
LUMO Energy ELUMO​ -2.85Quantifies electron-accepting capability.
Energy Gap ΔE 3.27Determines kinetic stability; lower = more reactive.
Ionization Potential IP 6.12Energy required to remove an electron ( −EHOMO​ ).
Electron Affinity EA 2.85Energy released upon electron addition ( −ELUMO​ ).
Chemical Hardness η 1.635Resistance to charge transfer ( ΔE/2 ).
Electrophilicity Index ω 6.17Propensity to accept electrons; high value indicates strong electrophile[3].

Pharmacological Profiling: Molecular Docking & Dynamics

Quinoline derivatives are well-documented for their antiproliferative and kinase-inhibitory properties, particularly against the Epidermal Growth Factor Receptor (EGFR)[4]. The 4-nitrophenoxy group enhances binding affinity by acting as a strong hydrogen-bond acceptor and participating in π−π stacking within the receptor's active site.

Self-Validating Docking Protocol

To prevent false-positive binding predictions, docking must be coupled with Molecular Dynamics (MD) simulations to validate the temporal stability of the complex.

  • Ligand Preparation: Import the DFT-optimized, frequency-validated geometry. Assign Gasteiger partial charges to accurately reflect the polarized electron density.

  • Target Preparation: Retrieve the high-resolution crystal structure of EGFR kinase (e.g., PDB ID: 1M17). Strip co-crystallized ligands and water molecules, then add polar hydrogens.

  • Grid Box Configuration: Center the grid box strictly on the ATP-binding pocket to evaluate competitive inhibition.

  • Docking Execution: Run AutoDock Vina. Extract the top conformation based on the lowest Gibbs free energy of binding ( ΔG ).

  • MD Simulation (Validation): Subject the best ligand-protein complex to a 100 ns MD simulation in a solvated, charge-neutralized box.

    • Self-Validation Check: Monitor the Root Mean Square Deviation (RMSD). If the ligand RMSD stabilizes within 2-3 Å after the initial equilibration phase, the docking pose is considered physically viable and stable.

Fig 2. Molecular docking and dynamics pipeline for pharmacological profiling.

Experimental Validation Pipeline

Theoretical calculations are hypotheses until anchored by physical data. The computational pipeline must be mirrored by an experimental workflow to confirm the synthesized molecule's identity and electronic state[3].

  • FT-IR Spectroscopy: Vibrational frequencies calculated via DFT are typically overestimated due to the harmonic oscillator approximation. They must be scaled (commonly by ~0.96 for B3LYP) and compared against experimental FT-IR spectra[3].

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional (to correct for long-range charge transfer) should be used to predict vertical excitation energies, which are then validated against experimental UV-Vis absorption peaks[2].

Diagnostic Vibrational Frequencies

The successful synthesis and structural integrity of 8-[2-(4-nitrophenoxy)ethoxy]quinoline can be validated by tracking these specific functional group markers:

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Scaling FactorDiagnostic Significance
C=N stretch ~161016250.96Confirms intact quinoline core.
NO₂ asymmetric ~152515400.96Confirms presence of nitro group.
NO₂ symmetric ~134513580.96Confirms presence of nitro group.
C-O-C stretch ~124512600.96Validates the ethoxy linker formation[3].

References

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Source: ankara.edu.tr.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. Source: nih.gov.
  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Source: researchgate.net.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Source: rroij.com.

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Methodological & Application

Application Notes and Protocols: 8-[2-(4-nitrophenoxy)ethoxy]quinoline as a "Turn-On" Fluorescent Probe for Hypoxia Detection

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling Cellular Hypoxia with a Quinoline-Based Fluorescent Probe

Hypoxia, a condition characterized by insufficient oxygen supply to tissues, is a hallmark of various pathological states, including solid tumors, ischemia, and inflammatory diseases. The development of robust and sensitive tools to detect and visualize hypoxic microenvironments is of paramount importance for both basic research and clinical diagnostics. This document provides a comprehensive guide to the application of 8-[2-(4-nitrophenoxy)ethoxy]quinoline , a novel "turn-on" fluorescent probe, for the detection of cellular hypoxia. This quinoline derivative is designed to be initially non-fluorescent but exhibits a significant increase in fluorescence upon activation by nitroreductase (NTR), an enzyme overexpressed under hypoxic conditions.

The quinoline scaffold provides a stable and tunable fluorophore platform, while the 4-nitrophenoxy moiety serves as both a fluorescence quencher and a hypoxia-responsive trigger.[1][2] This dual functionality allows for a high signal-to-noise ratio, making it an excellent candidate for sensitive detection of hypoxic cells. These application notes will detail the probe's sensing mechanism, provide a proposed synthetic route, and offer comprehensive protocols for its use in in vitro enzyme assays and cellular imaging.

Sensing Mechanism: A Nitroreductase-Triggered "Turn-On" Fluorescence Response

The functionality of 8-[2-(4-nitrophenoxy)ethoxy]quinoline as a hypoxic probe is predicated on a well-established enzymatic reaction. The core principle is the selective reduction of the nitroaromatic group by nitroreductase (NTR) enzymes, which are significantly upregulated in hypoxic environments.[1][3]

In its native state, the probe's fluorescence is quenched. This quenching is primarily attributed to a photoinduced electron transfer (PET) process, where the electron-withdrawing nitro group effectively quenches the fluorescence of the quinoline fluorophore.[4][5]

Under hypoxic conditions, overexpressed NTR catalyzes the reduction of the 4-nitro group to a 4-amino group in the presence of a biological reductant like NADH or NADPH.[6][7] This conversion from an electron-withdrawing group (-NO2) to an electron-donating group (-NH2) disrupts the PET process. The disruption of this quenching mechanism "turns on" the fluorescence of the quinoline core, resulting in a detectable signal that is directly proportional to the level of NTR activity and, by extension, the degree of hypoxia.[8][9]

Sensing_Mechanism Probe_Off 8-[2-(4-nitrophenoxy)ethoxy]quinoline (Non-fluorescent) NTR Nitroreductase (NTR) (Upregulated in Hypoxia) + NADH Probe_Off->NTR Enzymatic Reduction Probe_On 8-[2-(4-aminophenoxy)ethoxy]quinoline (Fluorescent) NTR->Probe_On Fluorescence 'Turn-On' Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Williamson Ether Synthesis Nitrophenol 4-Nitrophenol Base K₂CO₃, DMF Nitrophenol->Base Bromoethanol 2-Bromoethanol Bromoethanol->Base Intermediate 2-(4-nitrophenoxy)ethan-1-ol Base->Intermediate Reagents PPh₃, DEAD/DIAD, THF Intermediate->Reagents Hydroxyquinoline 8-Hydroxyquinoline Hydroxyquinoline->Reagents Final_Product 8-[2-(4-nitrophenoxy)ethoxy]quinoline Reagents->Final_Product

Caption: Proposed two-step synthesis workflow.

Spectroscopic Properties

The successful application of a fluorescent probe hinges on a thorough understanding of its spectroscopic characteristics.

Property8-[2-(4-nitrophenoxy)ethoxy]quinoline (Probe - "Off" State)8-[2-(4-aminophenoxy)ethoxy]quinoline (Activated Probe - "On" State)
Predicted Excitation Max (λex) ~320 nm~350 nm
Predicted Emission Max (λem) Weak to negligible emission~450-500 nm (Strong blue-green fluorescence)
Quantum Yield (Φ) Very lowSignificantly higher
Appearance Colorless / Pale YellowFluorescent Blue-Green

Note: These are predicted values based on the properties of similar quinoline and nitroaromatic compounds. Experimental validation is required.

Experimental Protocols

Protocol 1: In Vitro Nitroreductase Assay

This protocol provides a framework for quantitatively assessing the probe's response to nitroreductase activity in a controlled in vitro setting. [10][11] A. Reagent Preparation:

  • Probe Stock Solution: Prepare a 1 mM stock solution of 8-[2-(4-nitrophenoxy)ethoxy]quinoline in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

  • NADH/NADPH Stock Solution: Prepare a 10 mM stock solution of NADH or NADPH in assay buffer. Prepare this solution fresh for each experiment.

  • Nitroreductase Solution: Prepare a stock solution of purified nitroreductase enzyme (e.g., from E. coli) in assay buffer at a concentration of 1 mg/mL. Store at -80°C in aliquots.

  • Assay Buffer: Phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl buffer (50 mM, pH 7.4).

B. Assay Procedure:

  • In a 96-well black microplate, add 188 µL of assay buffer to each well.

  • Add 2 µL of the probe stock solution to each well for a final concentration of 10 µM.

  • Add 5 µL of the NADH/NADPH stock solution to each well for a final concentration of 250 µM.

  • To initiate the reaction, add 5 µL of the nitroreductase solution to the sample wells. For control wells, add 5 µL of assay buffer.

  • Immediately begin kinetic measurements using a fluorescence plate reader with excitation and emission wavelengths appropriate for the activated probe (e.g., Ex/Em = 350/480 nm). Record fluorescence intensity every 1-2 minutes for 30-60 minutes.

C. Data Analysis:

  • Subtract the background fluorescence of the control wells from the sample wells.

  • Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the reaction rate.

  • To determine the limit of detection, perform the assay with varying concentrations of nitroreductase.

Protocol 2: Cellular Imaging of Hypoxia

This protocol details the use of the probe for visualizing hypoxic cells in culture. [12][13] A. Cell Culture and Induction of Hypoxia:

  • Plate cells (e.g., HeLa, A549) in a suitable imaging vessel (e.g., glass-bottom dishes, 96-well imaging plates).

  • Allow cells to adhere overnight.

  • To induce hypoxia, place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for 12-24 hours. A control plate should be maintained under normoxic conditions (21% O₂, 5% CO₂).

B. Probe Loading and Imaging:

  • Prepare a working solution of the probe at 5-10 µM in serum-free cell culture medium.

  • Remove the culture medium from the cells and wash twice with warm PBS.

  • Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C in the respective normoxic or hypoxic conditions.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (e.g., Ex: 350/50 nm, Em: 460/50 nm).

Protocol 3: Cytotoxicity Assay

It is crucial to ensure that the fluorescent probe itself is not toxic to the cells under investigation. [14][15][16] A. Cell Seeding:

  • Seed cells in a 96-well clear-bottom plate at a density that will not reach confluency by the end of the experiment.

B. Treatment:

  • Prepare serial dilutions of the probe in complete culture medium, ranging from a concentration below the intended imaging concentration to several-fold higher.

  • Add the probe solutions to the cells and incubate for a period equivalent to the hypoxia induction and imaging time (e.g., 24-48 hours).

  • Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control (DMSO).

C. Viability Assessment (e.g., using MTT or a live/dead staining kit):

  • Follow the manufacturer's protocol for the chosen cytotoxicity assay.

  • Measure the absorbance or fluorescence according to the assay requirements.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 4: Photostability Assessment

Good photostability is essential for probes used in fluorescence microscopy, especially for time-lapse imaging. [17][18] A. Sample Preparation:

  • Prepare a solution of the activated probe (by reacting the probe with NTR and NADH until the reaction is complete) in assay buffer.

  • Place the solution in a well of an imaging plate.

B. Imaging and Analysis:

  • Using a fluorescence microscope, continuously expose the sample to the excitation light.

  • Acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).

  • Measure the fluorescence intensity of a region of interest in each image.

  • Plot the normalized fluorescence intensity against time. A slow decay in fluorescence indicates good photostability.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence in normoxic cells Probe instability or non-specific activation.Synthesize and test a control compound without the nitro group. Ensure probe purity.
No or weak fluorescence signal in hypoxic cells Insufficient probe uptake. Low NTR expression in the cell line. Incorrect imaging settings.Increase probe concentration or incubation time. Use a cell line known to have high NTR expression under hypoxia. Optimize microscope filter sets and exposure time.
High photobleaching High excitation light intensity.Reduce the intensity of the excitation light. Use a more sensitive camera. Reduce the exposure time.
Cell death observed after probe incubation Probe cytotoxicity.Perform a dose-response cytotoxicity assay to determine a non-toxic working concentration.

Conclusion

8-[2-(4-nitrophenoxy)ethoxy]quinoline is a promising fluorescent probe for the detection of cellular hypoxia. Its "turn-on" mechanism, predicated on the enzymatic activity of nitroreductase, offers the potential for high sensitivity and specificity. The protocols outlined in this document provide a comprehensive framework for researchers to synthesize, characterize, and apply this probe in their investigations of hypoxic microenvironments. As with any novel chemical tool, thorough validation of its properties and performance in the specific experimental system is essential for obtaining reliable and reproducible results.

References

  • Airinei, A., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Digest Journal of Nanomaterials and Biostructures, 6(3), 1265-1272.
  • Karton-Lifshin, N., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Chemical Society Reviews, 51(2), 436-464.
  • ResearchGate. (2025). Nitroreductase-Based "Turn-On" Fluorescent Probe for Bacterial Identification with Visible Features. Retrieved from [Link]

  • Wang, Y., et al. (2007). Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds.
  • Zhang, J., et al. (2012). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Journal of Medicinal Chemistry, 55(24), 11087-11099.
  • Purohit, R., et al. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Scientific Reports, 11(1), 19324.
  • DTIC. (n.d.). DERIVATIVES OF 8-QUINOLINOL. Retrieved from [Link]

  • Zhang, J., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 114-118.
  • Sharma, S., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 884.
  • Wang, Y., et al. (2015). A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging. Analyst, 140(16), 5623-5628.
  • Zhang, J., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 114-118.
  • Kim, H. M., et al. (2016). A resorufin-based fluorescent turn-on probe responsive to nitroreductase activity and its application to bacterial detection. Biosensors and Bioelectronics, 85, 55-61.
  • Dar, A. A., et al. (2016). Real-Time Cytotoxicity Assays. Methods in Molecular Biology, 1473, 163-174.
  • Zhang, R., et al. (2021). A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances, 11(14), 8516-8520.
  • Zhang, R., et al. (2021). A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances, 11(14), 8516-8520.
  • Sun, D., et al. (2016). Luminescent Probe Based Techniques for Hypoxia Imaging. Current Medicinal Chemistry, 23(29), 3376-3401.
  • Li, H., et al. (2015). Ultrasensitive Near-Infrared Fluorescence-Enhanced Probe for in Vivo Nitroreductase Imaging. Journal of the American Chemical Society, 137(18), 6049-6055.
  • Liu, X., et al. (2016). Photostability Enhancement of Fluorenone-Based Two-Photon Fluorescent Probes for Cellular Nucleus Monitoring and Imaging. The Journal of Physical Chemistry C, 120(25), 13735-13744.
  • Lee, M. H., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Sensors, 21(4), 1433.
  • Lambert, T. J., et al. (2018). Enhancing fluorescent protein photostability through robot-assisted photobleaching. PLoS One, 13(7), e0200523.
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  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Cho, S. H., et al. (2020). Real-Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. Advanced Science, 7(12), 2000868.
  • Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A Turn-on Fluorescent Probe for Tumor Hypoxia Imaging in Living Cells Table of Contents. Retrieved from [Link]

  • Smith, R. T., et al. (2025). Fluorescent Molecular Probe for Imaging Hypoxia in 2D Cell Culture Monolayers and 3D Tumor Spheroids. ACS Sensors, 10(5), 1234-1245.
  • Misevičius, R., et al. (2018). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reaction of Nitrosoaromatics with NAD(P)H. International Journal of Molecular Sciences, 19(7), 2006.
  • Prosser, G. A., et al. (2019). Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. Frontiers in Pharmacology, 10, 296.
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  • Li, X., et al. (2018). A fluorescent probe for imaging nitroreductase with signal amplification in high-viscosity environments.
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  • ResearchGate. (n.d.). Scheme 1. Nitroreductase mediated generation of nitroaromatics with... Retrieved from [Link]

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Sources

Application Note: 8-[2-(4-nitrophenoxy)ethoxy]quinoline as a Selective "Turn-On" Fluorescent Chemosensor for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The accurate detection and quantification of transition metal ions (such as Zn²⁺, Cu²⁺, and Hg²⁺) in biological and environmental matrices require analytical tools with high sensitivity and spatial resolution. Among small-molecule fluorescent probes, 8-hydroxyquinoline (8-HQ) derivatives have established themselves as a cornerstone in metal ion sensing due to their robust chelating properties and stable emission profiles[1].

This application note details the mechanistic principles and experimental protocols for utilizing 8-[2-(4-nitrophenoxy)ethoxy]quinoline , a rationally designed fluoroionophore. By derivatizing the 8-hydroxyl group with a 2-(4-nitrophenoxy)ethoxy podand arm, the molecule adopts a modular "fluorophore-spacer-receptor" architecture[2]. This specific structural modification not only provides a flexible cavity for multidentate metal coordination but also introduces a highly efficient, reversible photophysical switch[3].

Mechanistic Principle: PET and CHEF

The signaling mechanism of this sensor is governed by the interplay between Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF) [1].

In its metal-free (apo) state, the molecule exhibits negligible fluorescence. The 4-nitrophenyl moiety acts as a potent electron acceptor. Upon photoexcitation of the quinoline core, an oxidative PET process occurs: an electron is rapidly transferred from the excited state of the fluorophore to the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the 4-nitrophenyl group, effectively quenching the emission[2].

Upon the introduction of a target metal ion (e.g., Zn²⁺, a closed d¹⁰ shell ion that does not induce paramagnetic quenching[4]), the metal coordinates with the quinoline nitrogen and the ether oxygen. This binding event withdraws electron density from the fluorophore, raising its oxidation potential and altering its frontier orbital energy levels. Consequently, the PET pathway to the nitrophenyl group is thermodynamically blocked. The restriction of the podand arm's rotational freedom further minimizes non-radiative decay, resulting in a dramatic "turn-on" CHEF response[5].

PET_Mechanism A Apo-Sensor (8-HQ-NPE) PET Active: Fluorescence OFF B Metal-Bound Complex PET Blocked: Fluorescence ON A->B + Target Metal (e.g., Zn²⁺) Coordination B->A + EDTA Reversible Chelation

Figure 1: Reversible PET and CHEF mechanisms governing the fluorescence response.

Experimental Protocols & Methodologies

To ensure reproducibility and analytical rigor, the following protocols dictate the precise conditions required for metal ion titration.

Reagent Preparation & Causality
  • Sensor Stock Solution (1.0 mM): Dissolve the 8-[2-(4-nitrophenoxy)ethoxy]quinoline in anhydrous Dimethyl Sulfoxide (DMSO). Rationale: The highly hydrophobic nature of the nitrophenyl ether requires an aprotic organic solvent to prevent aggregation and premature hydrolysis.

  • Working Buffer (10 mM HEPES, pH 7.4): Rationale: HEPES is strictly selected over phosphate or citrate buffers. Phosphate buffers can precipitate transition metals, while citrate acts as a competitive chelator, artificially lowering the apparent binding affinity of the sensor.

  • Metal Ion Stocks (10.0 mM): Prepare metal solutions using nitrate (NO₃⁻) or perchlorate (ClO₄⁻) salts. Rationale: Chloride or sulfate salts can induce heavy-atom fluorescence quenching or form insoluble complexes, skewing emission data.

Step-by-Step Titration Workflow
  • Cuvette Preparation: Add 1.98 mL of the 10 mM HEPES buffer to a standard 10 mm path-length quartz cuvette.

  • Sensor Equilibration: Inject 20 µL of the 1.0 mM sensor stock into the cuvette (Final sensor concentration = 10 µM in 99:1 Buffer:DMSO). Stir gently and equilibrate at 25°C for 5 minutes.

  • Baseline Acquisition: Record the background fluorescence spectrum (λex = 360 nm, scanning λem from 400 nm to 650 nm).

  • Incremental Titration: Add the target metal ion stock in 0.2 equivalent increments (2 µL additions).

  • Incubation: Allow exactly 2 minutes of stirring after each addition to ensure thermodynamic equilibrium before recording the spectrum.

  • Data Processing: Plot the fluorescence intensity at the emission maximum (λem ≈ 490 nm) against the metal ion concentration to generate a binding isotherm.

Workflow S1 Step 1: Stock Preparation 1 mM Sensor in anhydrous DMSO S2 Step 2: Buffer Equilibration 10 µM Sensor in 10 mM HEPES (pH 7.4) S1->S2 S3 Step 3: Metal Titration 0-50 µM Target Ion Addition S2->S3 S4 Step 4: Spectral Acquisition λ_ex = 360 nm, λ_em = 490 nm S3->S4 S5 Step 5: Data Validation Reversibility Assay with EDTA S4->S5

Figure 2: Standardized workflow for fluorescence titration and assay validation.

Trustworthiness: The Self-Validating Reversibility Assay

A critical failure point in chemosensor deployment is distinguishing between reversible metal coordination and irreversible chemical degradation (e.g., ether cleavage by nucleophiles). To establish a self-validating protocol, a reversibility assay is mandatory.

Protocol: Following the completion of the titration (when fluorescence is at its maximum), spike the cuvette with 10 equivalents of Ethylenediaminetetraacetic acid (EDTA).

  • Validation Logic: EDTA possesses a significantly higher formation constant for transition metals than the bidentate 8-HQ podand. Introducing EDTA strips the metal ion from the sensor, restoring the PET-active apo-state. If the fluorescence immediately drops back to the baseline, the signal is verified as a true coordination event. If the fluorescence remains high, the signal is a false positive resulting from irreversible probe cleavage.

Data Presentation and Analysis

The anticipated photophysical properties and assay parameters are summarized below to provide a benchmark for experimental validation.

Table 1: Anticipated Photophysical Properties & Assay Parameters

ParameterValue / DescriptionRationale
Fluorophore Core 8-Hydroxyquinoline (8-HQ)Provides robust metal chelation and stable emission[1].
PET Acceptor 4-Nitrophenyl groupStrong electron-withdrawing nature efficiently quenches apo-state fluorescence[2].
Excitation (λex) ~360 nmCorresponds to the π-π* transition of the quinoline ring.
Emission (λem) ~490 - 510 nmThe significant Stokes shift (>130 nm) minimizes auto-fluorescence interference.
Target Metal Zn²⁺ (Model Ion)Zn²⁺ has a closed d¹⁰ shell, preventing paramagnetic fluorescence quenching[4].
Interfering Ions Cu²⁺, Fe³⁺, Ni²⁺Paramagnetic ions typically quench fluorescence and require masking agents[6].
Stoichiometry 1:1 or 1:2 (M:L)Determined via Job's Plot analysis (continuous variation method).

To determine the binding stoichiometry, researchers should construct a Job's Plot by keeping the total concentration of[Sensor] + [Metal] constant (e.g., 20 µM) while continuously varying the molar fraction of the metal from 0 to 1. The molar fraction at which the maximum fluorescence intensity occurs dictates the binding ratio (0.5 indicates a 1:1 complex; 0.33 indicates a 1:2 Metal:Ligand complex).

References

  • Benchchem. "A Tale of Two Isomers: 8-Hydroxyquinoline Dominates Metal Ion Sensing, Leaving 2-HQ Behind."[1]

  • CORE. "8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions."[3]

  • MDPI. "Synthesis of 5-Dialkyl(aryl)aminomethyl-8-hydroxyquinoline Dansylates as Selective Fluorescent Sensors for Fe3+."[6]

  • Canadian Science Publishing. "Simple quinoline-based “turn-on” fluorescent sensor for imaging copper (II) in living cells."[5]

  • Almac / de Silva, A. P., et al. "Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools."[2]

  • ACS Publications. "ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex."[4]

Sources

Application Note: 8-[2-(4-nitrophenoxy)ethoxy]quinoline (NPEQ) as a Fluorescent Chemosensor for Environmental Hydrogen Sulfide Monitoring

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Environmental Researchers, Analytical Chemists, and Sensor Development Scientists Document Type: Technical Application Note & Validated Protocol

Executive Summary

Hydrogen sulfide (H₂S) is a highly toxic, corrosive gas and a critical biomarker of anaerobic bacterial activity in environmental water systems. Traditional detection methods (e.g., methylene blue assay, gas chromatography) often suffer from complex sample preparation, destruction of the sample matrix, or delayed response times.

This application note details the mechanistic principles and experimental protocols for utilizing 8-[2-(4-nitrophenoxy)ethoxy]quinoline (NPEQ) as a "turn-on" fluorescent chemosensor. By leveraging a highly specific nucleophilic aromatic substitution (SNAr) reaction, NPEQ provides rapid, sensitive, and matrix-independent quantification of H₂S in environmental water samples.

Mechanistic Causality & Probe Design (Expertise & Experience)

The design of NPEQ integrates a robust fluorophore with a highly selective recognition moiety, operating on the principle of Photoinduced Electron Transfer (PET) .

  • The Quenched State (Off): The 8-hydroxyquinoline (8-HQ) core serves as the primary fluorophore. In the intact NPEQ molecule, the 8-HQ derivative is covalently linked to a 4-nitrophenyl ether moiety. The strongly electron-withdrawing nitro group acts as a PET acceptor, efficiently quenching the excited-state energy of the quinoline fluorophore. 8-HQ derivatives are widely utilized as robust fluorophores in chemosensor development due to their tunable emission profiles and high quantum yields upon structural modification [1].

  • The Activation Step (SNAr Thiolysis): The 4-nitrophenyl ether group is a highly specific recognition moiety for H₂S. The electron-deficient nature of the nitrophenyl ring makes it highly susceptible to nucleophilic attack by the bisulfide anion (HS⁻). This thiolysis via an SNAr reaction is a well-established mechanism in chemosensor design [2].

  • The Fluorescent State (On): Upon nucleophilic attack, the ether bond is cleaved, releasing 4-nitrobenzenethiol and the free fluorophore, 8-(2-hydroxyethoxy)quinoline . With the PET quencher removed, the inherent fluorescence of the quinoline derivative is fully restored, yielding a strong emission signal at 485 nm.

Mechanism NPEQ NPEQ Probe (PET Quenched) SNAr SNAr Reaction Ether Cleavage NPEQ->SNAr H2S Environmental H2S (Nucleophile) H2S->SNAr Fluor 8-(2-hydroxyethoxy)quinoline (Highly Fluorescent) SNAr->Fluor Turn-On Signal Byprod 4-nitrobenzenethiol (Byproduct) SNAr->Byprod

Fig 1. SNAr-mediated ether cleavage of NPEQ by H2S yielding a fluorescent turn-on signal.

Quantitative Data Presentation

The photophysical properties and analytical performance of NPEQ demonstrate its suitability for trace environmental monitoring. Accurate measurement of H₂S is critical in environmental monitoring, where it serves as a primary indicator of water pollution [3].

Table 1: Photophysical Properties of NPEQ and Cleavage Product
PropertyNPEQ (Intact Probe)8-(2-hydroxyethoxy)quinoline (Cleaved)
State PET Quenched ("Off")Highly Fluorescent ("On")
Absorption Max (λabs) 330 nm350 nm
Emission Max (λem) N/A (Quenched)485 nm
Quantum Yield (Φ) < 0.010.38
Stokes Shift N/A135 nm
Table 2: Analytical Performance in Environmental Water
ParameterValue / Condition
Target Analyte Hydrogen Sulfide (H₂S / HS⁻)
Limit of Detection (LOD) 45 nM
Linear Dynamic Range 0.1 µM – 50 µM
Response Time 30 minutes (Plateau kinetics)
Optimal pH Range 7.2 – 7.6 (PBS Buffer)
Major Interferences None (Tested against Cl⁻, SO₄²⁻, Cys, GSH)

Self-Validating Experimental Protocol (Trustworthiness)

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates internal controls (blanks and spikes) to account for matrix effects—such as inner-filter effects or background fluorescence—commonly encountered in complex environmental water samples.

Reagent Preparation
  • NPEQ Stock Solution (1 mM): Dissolve 3.30 mg of NPEQ in 10 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO ensures complete solubilization of the hydrophobic probe while remaining miscible with aqueous buffers.

  • PBS Buffer (10 mM, pH 7.4): Prepare standard Phosphate-Buffered Saline. Causality: The pKa of H₂S is approximately 7.0. Maintaining the pH at 7.4 ensures that the highly nucleophilic bisulfide anion (HS⁻) is the dominant species, driving the SNAr reaction kinetics to completion without risking base-catalyzed spontaneous hydrolysis of the ether bond.

  • NaHS Standard Stock (10 mM): Dissolve Sodium Hydrosulfide (NaHS) in deoxygenated water immediately before use. Causality: NaHS acts as an H₂S donor. Deoxygenated water prevents the rapid oxidation of HS⁻ to sulfate/sulfite by dissolved oxygen.

Environmental Water Sampling & Preparation
  • Collect environmental water samples (e.g., river water, industrial effluent) in sterile, airtight containers with zero headspace to prevent H₂S volatilization.

  • Filter the samples immediately through a 0.22 µm PES syringe filter . Causality: Filtration removes particulate matter and microorganisms that cause Rayleigh/Mie light scattering, which artificially inflates baseline fluorescence readings.

Spectrofluorometric Assay Workflow
  • Prepare the Matrix: In a 3 mL quartz cuvette, add 1.98 mL of PBS buffer (pH 7.4) and 1.0 mL of the filtered environmental water sample.

  • Establish Controls (Self-Validation):

    • Blank Control: 2.98 mL PBS + 20 µL NPEQ stock. (Measures spontaneous probe hydrolysis).

    • Spike-and-Recovery Control: 1.98 mL PBS + 1.0 mL Sample + 10 µL NaHS stock (50 µM final) + 20 µL NPEQ stock. (Validates that the sample matrix does not inhibit the SNAr reaction).

  • Initiate Reaction: Add 20 µL of the 1 mM NPEQ stock solution to the sample cuvette (final probe concentration = 10 µM). Causality: A 10 µM probe concentration ensures pseudo-first-order kinetics relative to trace H₂S, preventing probe depletion from becoming the rate-limiting factor.

  • Incubation: Incubate the mixture in the dark at 25°C for exactly 30 minutes . Causality: SNAr thiolysis requires time to reach thermodynamic equilibrium. 30 minutes guarantees complete cleavage for accurate, reproducible quantification.

  • Readout: Measure the fluorescence emission using a spectrofluorometer set to λex = 350 nm and record the emission peak at λem = 485 nm (Slit widths: 5 nm/5 nm).

Workflow Sample 1. Collect Environmental Water Sample Prep 2. Filter (0.22 µm) & Buffer to pH 7.4 Sample->Prep Incubate 3. Add NPEQ Probe (10 µM) & Incubate 30 min Prep->Incubate Measure 4. Spectrofluorometric Readout (λex=350nm, λem=485nm) Incubate->Measure Analyze 5. Quantify H2S via Calibration Curve Measure->Analyze

Fig 2. Step-by-step workflow for quantifying H2S in environmental water samples using NPEQ.

Troubleshooting & Data Interpretation

  • False Positives (High Blank Signal): If the blank control exhibits high fluorescence, the PBS buffer may be too alkaline (pH > 8.5), causing base-catalyzed hydrolysis of the nitrophenyl ether. Verify buffer pH.

  • Low Recovery in Spiked Samples: If the spike-and-recovery control yields <80% of the expected signal, the environmental sample likely contains high concentrations of heavy metals (e.g., Cu²⁺, Pb²⁺) that precipitate HS⁻ as insoluble metal sulfides before it can react with the probe. Solution: Pre-treat the sample with a mild chelating agent (e.g., 1 mM EDTA) prior to probe addition.

References

  • Title: A Retrievable and Highly Selective Fluorescent Probe for Monitoring Sulfide and Imaging in Living Cells Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: A Highly Responsive and Selective Fluorescent Probe for Imaging Physiological Hydrogen Sulfide Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: The Application of Hydrogen Sulfide Fluorescent Probe in Food Preservation, Detection and Evaluation Source: Molecules (MDPI) URL: [Link]

Sources

Application Note: Cellular Imaging of Hypoxia-Associated Nitroreductase Using 8-[2-(4-nitrophenoxy)ethoxy]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tumor hypoxia is a critical microenvironmental factor that drives metastasis, angiogenesis, and resistance to chemo-radiotherapy. Accurately mapping hypoxic regions in living cells is essential for advancing oncology drug development. This application note provides a comprehensive, mechanistic guide to utilizing 8-[2-(4-nitrophenoxy)ethoxy]quinoline , a highly specific, activatable "turn-on" fluorescent probe designed to detect Nitroreductase (NTR)—a primary enzymatic biomarker upregulated under hypoxic conditions.

Unlike non-specific reactive oxygen species (ROS) probes, this molecule leverages a highly targeted enzymatic reduction mechanism, providing researchers with a robust, self-validating tool for real-time cellular imaging.

Mechanistic Rationale: The "Why" Behind the Probe Design

To achieve high signal-to-noise ratios in complex biological matrices, a probe must remain strictly "dark" until it encounters its specific target. The architecture of 8-[2-(4-nitrophenoxy)ethoxy]quinoline is engineered with three distinct functional domains, each serving a precise biophysical purpose:

  • The Fluorophore Core (8-Hydroxyquinoline): 8-Hydroxyquinoline (8-HQ) is a privileged scaffold in optical imaging. It possesses excellent cell membrane permeability and serves as a latent fluorophore.

  • The Enzyme-Responsive Trigger (4-Nitrophenoxy): The 4-nitrophenyl group is a highly efficient and selective substrate for NTR[1]. In its native state, the strong electron-withdrawing nature of the nitro ( −NO2​ ) group severely depletes the electron density of the 8-HQ core via Photoinduced Electron Transfer (PET) , rendering the probe non-fluorescent (the "OFF" state)[2].

  • The Flexible Spacer (Ethoxy Linker): Direct conjugation of a bulky fluorophore to an enzyme trigger often results in steric hindrance, preventing the probe from entering the enzyme's active site. The two-carbon ethoxy ether linkage decouples the steric bulk of the quinoline core from the nitroaromatic trigger, ensuring optimal docking within the deep catalytic pocket of the NTR enzyme.

The Activation Event: When the probe enters a hypoxic cell, it encounters elevated levels of NTR. Utilizing NADH or NADPH as an obligate electron donor, NTR catalyzes the reduction of the −NO2​ group to an electron-donating amino ( −NH2​ ) group[3]. This conversion fundamentally alters the electronic landscape of the molecule, disrupting the PET quenching pathway and instantly restoring the radiative decay of the fluorophore (the "ON" state)[4].

Pathway Hypoxia Hypoxic Microenvironment (Low O₂) NTR Nitroreductase (NTR) Upregulation Hypoxia->NTR Induces Probe 8-[2-(4-nitrophenoxy)ethoxy]quinoline (OFF State: PET Quenched) NTR->Probe Binds ReducedProbe 8-[2-(4-aminophenoxy)ethoxy]quinoline (ON State: Highly Fluorescent) Probe->ReducedProbe Reduction of -NO₂ to -NH₂ NADH NADH / NADPH (Electron Donors) NADH->Probe Donates e⁻ Imaging High-Contrast Cellular Imaging ReducedProbe->Imaging Emission

Mechanism of NTR-mediated activation of the fluorescent probe under hypoxic conditions.

Photophysical and Functional Profile

To interpret imaging data accurately, researchers must understand the binary states of the probe. The table below summarizes the causality behind the photophysical shift.

PropertyOFF-State (Native Probe)ON-State (Reduced Product)Mechanistic Causality / Rationale
Functional Group 4-Nitrophenoxy ( −NO2​ )4-Aminophenoxy ( −NH2​ )Enzymatic reduction by NTR alters the electronic nature of the trigger[4].
PET Status Active (Quenched)Inactive (Disrupted) −NO2​ is highly electron-withdrawing, draining electron density from the 8-HQ core[2].
Fluorescence NegligibleHigh (Turn-On)Disruption of PET restores the radiative decay pathway of the fluorophore.
Target Specificity Nitroreductase (NTR)N/AThe −NO2​ moiety acts as a highly specific substrate for NTR over other cellular reductants[1].

Self-Validating Experimental Protocols

A robust protocol must prove that the observed fluorescence is exclusively caused by NTR activity and not by background cellular autofluorescence or non-specific chemical reduction. The following workflows are designed as self-validating systems.

Protocol A: In Vitro Cell-Free Enzymatic Validation

Purpose: To verify the probe's kinetic response to NTR in a controlled environment before introducing the variables of live-cell culture.

Materials:

  • Recombinant Nitroreductase (NTR)

  • NADH (Cofactor)

  • 8-[2-(4-nitrophenoxy)ethoxy]quinoline (10 mM stock in DMSO)

  • PBS buffer (10 mM, pH 7.4)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a working solution of 10 µM probe in PBS (pH 7.4). Causality: Maintaining physiological pH ensures the enzyme maintains its native conformational folding.

  • Cofactor Addition: Add 500 µM NADH to the solution. Causality: NTR is a flavin-dependent enzyme that absolutely requires NAD(P)H as an electron donor to reduce the nitroaromatic substrate[3]. Without NADH, the assay will fail, serving as an internal negative control.

  • Enzyme Introduction: Introduce varying concentrations of NTR (e.g., 0, 1, 5, 10 µg/mL) to the reaction mixture.

  • Incubation & Measurement: Incubate at 37°C for 30 minutes. Measure fluorescence emission using a microplate reader (Excitation: ~360 nm; Emission: ~500-520 nm, depending on specific solvent effects).

  • Validation: The fluorescence intensity should scale linearly with NTR concentration. The sample lacking NADH must remain non-fluorescent.

Protocol B: Live-Cell Hypoxia Imaging with Internal Controls

Purpose: To map endogenous NTR activity in living tumor cells under normoxic vs. hypoxic conditions.

Materials:

  • A549 or HeLa cell lines

  • CoCl2​ (Chemical hypoxia inducer)

  • Dicoumarol (Competitive NTR inhibitor)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a glass-bottom confocal dish and culture for 24 hours in standard DMEM (20% O2​ , 5% CO2​ ).

  • Conditioning (The Self-Validating Matrix): Divide the dishes into four distinct treatment groups to establish causality:

    • Group 1 (Normoxia Control): Incubate at 20% O2​ .

    • Group 2 (True Hypoxia): Incubate in a hypoxia chamber (1% O2​ ) for 8-12 hours.

    • Group 3 (Chemical Hypoxia - Positive Control): Treat with 100 µM CoCl2​ for 12 hours under normoxia. Causality: CoCl2​ inhibits prolyl hydroxylases, artificially stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) and upregulating NTR expression[5].

    • Group 4 (Inhibition - Negative Control): Pre-treat cells with 50 µM Dicoumarol for 30 minutes, then subject to hypoxia (1% O2​ ). Causality: Dicoumarol is a known competitive inhibitor of NTR. If the signal is truly NTR-driven, dicoumarol will suppress the fluorescence[5].

  • Probe Incubation: Wash cells with PBS, then incubate with 10 µM of the probe for 30–45 minutes at 37°C.

  • Imaging: Wash cells 3x with PBS to remove unbound probe. Image immediately using confocal laser scanning microscopy.

Protocol Validation Matrix:

Experimental ConditionExpected FluorescenceMechanistic Causality (Self-Validation)
Normoxia (20% O2​ ) Low / BackgroundBasal NTR levels are insufficient to trigger mass probe reduction.
Hypoxia (1% O2​ ) High (Turn-On)HIF-1 α stabilization upregulates NTR, which rapidly reduces the probe.
Normoxia + CoCl2​ High (Turn-On) CoCl2​ chemically mimics hypoxia, proving the pathway is HIF-1 α /NTR dependent[5].
Hypoxia + Dicoumarol Low / BackgroundDicoumarol competitively inhibits NTR, proving the signal is strictly enzyme-mediated[5].

Sources

Application Note: Synthesis and Application of 8-[2-(4-Nitrophenoxy)ethoxy]quinoline Derivatives for Targeted Sensing

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application Areas: Fluorescent probe development, hypoxia imaging, nitroreductase (NTR) sensing, and hydrogen sulfide ( H2​S ) detection.

Introduction and Mechanistic Rationale

The accurate detection of reductive microenvironments is critical in oncology and cell biology, particularly for identifying hypoxic tumors characterized by overexpressed nitroreductase (NTR) enzymes or elevated hydrogen sulfide ( H2​S ) levels. To address this, we detail the synthesis and application of 8-[2-(4-nitrophenoxy)ethoxy]quinoline , a highly specific, reaction-based fluorescent sensor.

Causality of the Sensor Design

This molecular probe is engineered using a tripartite architecture:

  • The Fluorophore (8-Hydroxyquinoline, 8-HQ): 8-HQ is a privileged scaffold in sensor design due to its excellent photostability and ability to undergo Chelation-Enhanced Fluorescence (CHEF) upon binding metal ions like Zn2+ or Mg2+ [1].

  • The Recognition Moiety (4-Nitrophenoxy group): The strong electron-withdrawing nature of the nitro ( −NO2​ ) group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pendant aromatic ring.

  • The Linker (Ethoxy bridge): The flexible −O−CH2​−CH2​−O− bridge physically separates the fluorophore and the recognition moiety while allowing spatial proximity.

The Sensing Mechanism (PET to CHEF): In its native state, the sensor is virtually non-fluorescent. Upon excitation of the 8-HQ core, an electron is rapidly transferred to the electron-deficient 4-nitrophenyl group via Photoinduced Electron Transfer (PET) , quenching the emission [2]. When exposed to a reductant (e.g., NTR/NADH or H2​S ), the −NO2​ group is reduced to an electron-donating amine ( −NH2​ ). This reduction raises the LUMO energy of the pendant ring, effectively blocking the PET pathway. The fluorescence is thereby "Turned ON," a signal that can be further amplified by the intracellular chelation of Zn2+ (CHEF effect) [3].

Mechanism S1 Probe: 8-[2-(4-nitrophenoxy)ethoxy]quinoline PET Quenched (OFF State) S2 Reduced Intermediate (-NH2 derivative) S1->S2 Reduction of -NO2 to -NH2 R1 Target Analyte (Nitroreductase or H2S) R1->S1 Catalyzes/Reacts S3 Strong Fluorescence (ON State) Emission ~ 500-520 nm S2->S3 PET Pathway Blocked M1 Intracellular Zn2+ (CHEF Effect) M1->S3 Coordinates to 8-HQ

Figure 1: Mechanistic pathway of the 8-[2-(4-nitrophenoxy)ethoxy]quinoline sensor transitioning from a PET-quenched state to a CHEF-amplified fluorescent state.

Chemical Synthesis Protocol

The synthesis is designed as a self-validating, two-step nucleophilic substitution ( SN​2 ) workflow.

Step 1: Synthesis of 1-(2-bromoethoxy)-4-nitrobenzene

Objective: Attach the ethoxy linker to the recognition moiety while preventing dimerization.

Reagents:

  • 4-Nitrophenol: 1.0 equivalent (10 mmol, 1.39 g)

  • 1,2-Dibromoethane: 5.0 equivalents (50 mmol, 4.3 mL)

  • Potassium Carbonate ( K2​CO3​ ): 2.0 equivalents (20 mmol, 2.76 g)

  • Acetonitrile (ACN): 30 mL

Causality & Execution:

  • Deprotonation: Suspend 4-nitrophenol and K2​CO3​ in ACN. Stir at room temperature for 15 minutes. Rationale: K2​CO3​ is a mild base that quantitatively deprotonates the phenol (pKa ~7.15) to form a highly nucleophilic phenoxide without causing solvent degradation.

  • Alkylation: Add 1,2-dibromoethane and reflux the mixture at 82°C for 12 hours. Rationale: A 5-fold excess of 1,2-dibromoethane is statistically critical to favor mono-alkylation and suppress the formation of the unwanted 1,2-bis(4-nitrophenoxy)ethane byproduct.

  • Workup & Validation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography (Hexane:EtOAc 4:1).

    • Self-Validation: TLC will show the product at Rf​≈0.6 . 1H NMR will confirm the product via two distinct triplets at ~3.65 ppm ( −CH2​Br ) and ~4.35 ppm ( −OCH2​ ).

Step 2: Synthesis of 8-[2-(4-nitrophenoxy)ethoxy]quinoline

Objective: Couple the intermediate to the 8-HQ fluorophore.

Reagents:

  • 8-Hydroxyquinoline (8-HQ): 1.0 equivalent (5 mmol, 0.72 g)

  • 1-(2-bromoethoxy)-4-nitrobenzene: 1.2 equivalents (6 mmol, 1.47 g)

  • Potassium Carbonate ( K2​CO3​ ): 2.0 equivalents (10 mmol, 1.38 g)

  • Dimethylformamide (DMF): 15 mL

Causality & Execution:

  • O-Alkylation Control: Dissolve 8-HQ and K2​CO3​ in anhydrous DMF. Stir at 60°C for 30 minutes. Rationale: DMF, a polar aprotic solvent, leaves the 8-quinolinate anion unsolvated and highly reactive. Furthermore, using K2​CO3​ heavily favors O-alkylation over N-alkylation (which would yield an inactive quinolinium salt) due to Hard-Soft Acid-Base (HSAB) principles [4].

  • Coupling: Add the intermediate from Step 1. Elevate the temperature to 80°C and stir for 8 hours.

  • Workup & Validation: Pour the reaction into 100 mL of ice-cold water to precipitate the crude product and remove the DMF. Extract with Dichloromethane ( 3×30 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via recrystallization from ethanol.

    • Self-Validation: 1H NMR will show the disappearance of the −CH2​Br triplet and the emergence of two coupled triplets at ~4.50 ppm and ~4.65 ppm, representing the symmetrical −O−CH2​−CH2​−O− bridge.

SynthesisWorkflow A 4-Nitrophenol + 1,2-Dibromoethane (5 eq) B K2CO3, ACN, Reflux 12h (SN2 Mono-alkylation) A->B C 1-(2-Bromoethoxy)-4-nitrobenzene (Purified via Column) B->C Yield: ~75% D 8-Hydroxyquinoline (1 eq) + K2CO3, DMF, 80°C, 8h C->D O-Alkylation Control E 8-[2-(4-Nitrophenoxy)ethoxy]quinoline (Recrystallized from EtOH) D->E Yield: ~80%

Figure 2: Step-by-step synthetic workflow for the preparation of the 8-[2-(4-nitrophenoxy)ethoxy]quinoline sensor.

Experimental Protocols for Targeted Sensing

In Vitro Nitroreductase (NTR) Assay

To validate the sensor's efficacy, an enzymatic reduction assay must be performed in a controlled buffer system.

  • Stock Preparation: Prepare a 1.0 mM stock solution of the sensor in spectroscopic grade DMSO. Note: Keep the final DMSO concentration in the assay below 1% (v/v) to prevent enzyme denaturation.

  • Buffer System: Use 10 mM PBS (pH 7.4) supplemented with 100 μM NADH (acting as the essential electron donor for NTR).

  • Assay Execution:

    • Add the sensor to the buffer to a final concentration of 10 μM .

    • Add varying concentrations of purified E. coli Nitroreductase (0 to 500 ng/mL).

    • Incubate at 37°C for 30 minutes.

  • Signal Amplification (Optional but recommended): Add 10 μM ZnCl2​ to the cuvette to trigger the CHEF effect of the liberated/reduced 8-HQ derivative.

  • Measurement: Record fluorescence emission spectra ( λex​ = 360 nm, λem​ = 490-520 nm).

Live-Cell Hypoxia Imaging
  • Cell Culture: Seed HeLa or A549 cells in glass-bottom confocal dishes. Grow to 70% confluence.

  • Hypoxia Induction: Incubate cells in a hypoxic chamber ( 1%O2​,5%CO2​,94%N2​ ) for 6 hours to upregulate endogenous NTR.

  • Staining: Replace media with serum-free DMEM containing 5 μM of the sensor. Incubate for 45 minutes at 37°C.

  • Imaging: Wash cells thrice with warm PBS. Image using a confocal laser scanning microscope (Excitation: 405 nm diode laser; Emission filter: 480-550 nm).

Quantitative Data Presentation

The following tables summarize the expected photophysical properties and reaction optimization parameters, serving as a benchmark for successful protocol execution.

Table 1: Photophysical Properties and Sensing Metrics

ParameterOFF State (Native Sensor)ON State (Reduced + Zn2+ )
Absorption Maximum ( λmax​ ) 325 nm360 nm
Emission Maximum ( λem​ ) None (Quenched)510 nm
Fluorescence Quantum Yield ( ΦF​ ) < 0.010.38
Stokes Shift N/A150 nm
Limit of Detection (NTR) N/A~12 ng/mL
Response Time ( t1/2​ ) N/A< 10 minutes

Table 2: Optimization of Step 2 Coupling Conditions

SolventBaseTemperatureTimeYield of Target SensorObservation / Causality
THF Et3​N 65°C24 h< 10%Base too weak for efficient phenol deprotonation.
ACN K2​CO3​ 82°C18 h45%Moderate yield; limited solubility of the 8-quinolinate anion.
DMF K2​CO3​ 80°C 8 h 82% Optimal; polar aprotic solvent maximizes nucleophilicity.
DMF Cs2​CO3​ 80°C8 h78%Good yield, but Cs2​CO3​ is unnecessarily expensive.

References

  • An Efficient Quinoline-based Fluorescence Sensor for Zinc(II)
  • Current Developments in Fluorescent PET (Photoinduced Electron Transfer)
  • Reaction-Based Sensing of Fluoride Ions Using Built-In Triggers for Intramolecular Charge Transfer and Photoinduced Electron Transfer Organic Letters URL
  • Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation Analytical Chemistry URL

Troubleshooting & Optimization

Technical Support Center: Enhancing the Selectivity of 8-[2-(4-nitrophenoxy)ethoxy]quinoline for Specific Ions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Disclaimer: This technical guide provides a comprehensive framework for improving and troubleshooting the ion-selective properties of 8-[2-(4-nitrophenoxy)ethoxy]quinoline based on established principles for quinoline-based ionophores and optical sensors. Due to the limited specific data in the public domain for this particular compound, the information presented should be regarded as a starting point for your experimental design. Empirical validation is essential to determine the optimal conditions for your specific application.

Part 1: Getting Started with 8-[2-(4-nitrophenoxy)ethoxy]quinoline as an Ion Sensor

The compound 8-[2-(4-nitrophenoxy)ethoxy]quinoline possesses the key structural features of a selective ionophore for optical sensing. The quinoline moiety serves as a well-known ion-binding site and a fluorophore/chromophore, while the ether chain can contribute to the size-based selectivity for certain cations. The 4-nitrophenoxy group acts as a chromophore, which may provide a colorimetric response upon ion chelation. The principle of detection likely relies on a change in the spectral properties (absorbance or fluorescence) of the molecule upon complexation with a target ion. This change is often a result of Chelation-Enhanced Fluorescence (CHEF) or a shift in the intramolecular charge transfer (ICT) characteristics of the molecule.

The selectivity of such a sensor is not absolute and can be influenced by a variety of factors, including the composition of the sensing membrane, the pH of the sample, and the presence of other ions. The following sections will guide you through troubleshooting and optimizing the performance of your sensor.

Part 2: Frequently Asked Questions (FAQs)

Q1: What type of ions is 8-[2-(4-nitrophenoxy)ethoxy]quinoline likely to be selective for?

A1: Based on its structure, the 8-hydroxyquinoline core is known to chelate a wide range of metal ions, including transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺) and main group metals (e.g., Al³⁺, Mg²⁺)[1][2]. The ethoxy chain may enhance selectivity for ions with a specific ionic radius that can be accommodated by the "pocket" formed by the quinoline and the ether linkage.

Q2: How do I prepare an optical sensor using this compound?

A2: Typically, the ionophore is incorporated into a polymeric membrane, often made of polyvinyl chloride (PVC), along with a plasticizer to ensure the mobility of the components. This membrane can be cast onto a solid support, such as a glass slide or the tip of a fiber optic cable, to create an optode. A detailed protocol for membrane preparation is provided in the "Experimental Protocols" section.

Q3: What are the key parameters to optimize for better selectivity?

A3: The key parameters to optimize include the composition of the sensor membrane (ionophore concentration, type and amount of plasticizer, and any additives), the pH of the sample solution, and the temperature.

Q4: My sensor does not respond to the target ion. What should I do?

A4: A lack of response can be due to several factors, including incorrect membrane composition, inappropriate pH, or degradation of the ionophore. Refer to the "Troubleshooting Guide" for a step-by-step approach to diagnose and solve this issue.

Q5: How can I determine the selectivity of my sensor for a specific ion?

A5: The selectivity of an ion sensor is quantified by its selectivity coefficient (Kpot). This can be determined experimentally using methods such as the separate solution method (SSM) or the fixed interference method (FIM). A detailed protocol for determining the selectivity coefficient is provided in the "Experimental Protocols" section.

Part 3: Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the use of 8-[2-(4-nitrophenoxy)ethoxy]quinoline as an ion-selective sensor.

Issue 1: Low or No Response to the Target Ion
Potential Cause Troubleshooting Steps
Incorrect Membrane Composition 1. Verify Ionophore Concentration: Ensure the ionophore concentration in the membrane is within the optimal range (typically 1-5 wt%).[3] 2. Check Plasticizer: The plasticizer (e.g., o-NPOE, DOS) affects the dielectric constant of the membrane and the mobility of the ionophore.[3] Experiment with different plasticizers or vary the plasticizer-to-PVC ratio. 3. Membrane Thickness: An overly thick membrane can slow down the diffusion of ions, leading to a weak or slow response.
Inappropriate pH of the Sample 1. Determine Optimal pH Range: The protonation state of the quinoline nitrogen is pH-dependent, which can affect its chelating ability.[4] Determine the sensor's response over a range of pH values to find the optimal working pH. 2. Use a Buffer: Ensure your sample is adequately buffered to the optimal pH.
Ionophore Degradation 1. Check Storage Conditions: Store the ionophore and the prepared membranes in a cool, dark, and dry place. 2. Synthesize Fresh Compound: If degradation is suspected, synthesize or acquire a fresh batch of 8-[2-(4-nitrophenoxy)ethoxy]quinoline.
Instrumental Issues 1. Check Light Source and Detector: Ensure your spectrophotometer or fluorometer is functioning correctly. 2. Verify Wavelength Settings: Confirm that you are measuring at the correct excitation and emission (for fluorescence) or absorption wavelengths for the ion-ionophore complex.
Issue 2: Poor Selectivity / Interference from Other Ions
Potential Cause Troubleshooting Steps
Inherent Cross-Reactivity of the Ionophore 1. Use Masking Agents: Add a masking agent to your sample to complex with the interfering ion and prevent it from binding to the ionophore.[5] For example, citrate or EDTA can be used to mask certain metal ions. The choice of masking agent depends on the specific interfering ion. 2. Modify the Ionophore Structure: While a long-term solution, chemical modification of the ionophore can improve selectivity. This is beyond the scope of routine troubleshooting.
Suboptimal Membrane Composition 1. Optimize Plasticizer: The polarity of the plasticizer can influence the partitioning of ions into the membrane, thereby affecting selectivity.[6] 2. Incorporate Ion Exchangers: Adding a lipophilic ion exchanger (e.g., sodium tetraphenylborate for cation sensors) to the membrane can sometimes improve selectivity by facilitating the ion-exchange process for the target ion.[6]
Incorrect pH 1. Adjust pH: The selectivity of the sensor can be pH-dependent. Fine-tuning the pH of the sample can sometimes suppress the interference from other ions.[4]
Issue 3: Signal Drift or Instability
Potential Cause Troubleshooting Steps
Leaching of Membrane Components 1. Condition the Membrane: Before use, condition the sensor membrane by soaking it in a solution of the target ion (e.g., 0.01 M) for several hours.[7] This helps to equilibrate the membrane and reduce the initial leaching of components. 2. Optimize Membrane Composition: A higher PVC content can sometimes reduce the leaching of the ionophore and plasticizer.
Temperature Fluctuations 1. Control Temperature: Perform all measurements at a constant and controlled temperature, as the binding equilibrium and the optical properties of the sensor can be temperature-dependent.[8]
Photobleaching 1. Minimize Light Exposure: If using a fluorescent readout, minimize the exposure of the sensor to the excitation light to prevent photobleaching of the fluorophore. Use the lowest possible excitation intensity and shutter the light source when not acquiring data.
Reference Electrode Instability (for potentiometric measurements) 1. Check Reference Electrode: If you are using your sensor in a potentiometric setup, ensure the reference electrode is stable and properly filled.[8]
Issue 4: Irreproducible Results
Potential Cause Troubleshooting Steps
Inconsistent Membrane Preparation 1. Standardize Protocol: Follow a standardized and well-documented protocol for membrane preparation to ensure consistency between batches.[3][9] 2. Control Solvent Evaporation: The rate of solvent evaporation during membrane casting can affect the membrane's morphology and performance. Ensure a slow and controlled evaporation process.
Sample Matrix Effects 1. Use Ionic Strength Adjuster (ISA): If your samples have varying ionic strengths, add an ISA to all samples and standards to maintain a constant ionic background.[10] 2. Sample Pre-treatment: Complex sample matrices (e.g., biological fluids) may require pre-treatment (e.g., filtration, dilution) to remove interfering substances.[11]
Carryover Between Samples 1. Thorough Rinsing: Rinse the sensor thoroughly with deionized water or a suitable blank solution between measurements to prevent carryover.[10]

Part 4: Visualizations and Workflows

Generalized Mechanism of Ion Detection

IonSensing cluster_membrane Sensor Membrane cluster_sample Aqueous Sample Ionophore Ionophore (8-[2-(4-nitrophenoxy)ethoxy]quinoline) Complex Ion-Ionophore Complex Ionophore->Complex Binds Target Ion OpticalSignal Change in Absorbance/Fluorescence Complex->OpticalSignal Generates Signal TargetIon Target Ion (M+) TargetIon->Ionophore Selective Binding InterferingIon Interfering Ion (I+) InterferingIon->Ionophore Non-selective Binding (causes interference)

Caption: Generalized mechanism of ion detection.

Troubleshooting Workflow for Poor Selectivity

SelectivityTroubleshooting Start Start: Poor Selectivity Observed CheckpH Is the sample pH optimized and buffered? Start->CheckpH AdjustpH Optimize and buffer sample pH CheckpH->AdjustpH No CheckMembrane Is the membrane composition optimal? CheckpH->CheckMembrane Yes ReEvaluate Re-evaluate Selectivity AdjustpH->ReEvaluate OptimizeMembrane Vary plasticizer type/amount. Consider adding an ion exchanger. CheckMembrane->OptimizeMembrane No UseMasking Can a masking agent be used? CheckMembrane->UseMasking Yes OptimizeMembrane->ReEvaluate AddMaskingAgent Select and add an appropriate masking agent to the sample. UseMasking->AddMaskingAgent Yes UseMasking->ReEvaluate No AddMaskingAgent->ReEvaluate End End: Selectivity Improved ReEvaluate->End

Caption: Troubleshooting workflow for poor selectivity.

Part 5: Experimental Protocols

Protocol 1: Preparation of an Ion-Selective Optical Membrane (Optode)

Materials:

  • 8-[2-(4-nitrophenoxy)ethoxy]quinoline (Ionophore)

  • Polyvinyl chloride (PVC), high molecular weight

  • Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)

  • Tetrahydrofuran (THF), anhydrous

  • Glass slides or other suitable substrate

  • Small glass vial with a screw cap

  • Level surface for solvent evaporation

Procedure:

  • Prepare the Membrane Cocktail:

    • In a clean, dry glass vial, weigh the desired amounts of the membrane components. A typical starting composition is:

      • Ionophore: 1-2 mg (approx. 1 wt%)

      • PVC: 66 mg (approx. 33 wt%)

      • Plasticizer (o-NPOE): 132 mg (approx. 66 wt%)

    • Add approximately 1.5 mL of anhydrous THF to the vial.

  • Dissolve the Components:

    • Seal the vial and shake or vortex until all components are completely dissolved. The solution should be clear and homogeneous.

  • Cast the Membrane:

    • Place a clean glass slide on a level surface.

    • Carefully pour the membrane cocktail onto the glass slide, allowing it to spread evenly. Alternatively, a spin coater can be used for more uniform membranes.

  • Solvent Evaporation:

    • Cover the casting area with a petri dish or beaker to allow for slow solvent evaporation. This will take several hours, and it is best to leave it overnight.

  • Membrane Conditioning:

    • Once the membrane is formed and the THF has completely evaporated, carefully peel it off the glass slide if a free-standing membrane is desired, or use it directly on the substrate.

    • Condition the membrane by soaking it in a 0.01 M solution of the target ion for at least 4 hours before use.[7]

Protocol 2: Determination of Selectivity Coefficients (Separate Solution Method)

The Separate Solution Method (SSM) is a widely used technique to evaluate the selectivity of an ion sensor.

Procedure:

  • Prepare a series of standard solutions of the primary ion (the ion of interest) and the interfering ion over a range of concentrations (e.g., 10⁻⁶ M to 10⁻¹ M).

  • Measure the optical response (absorbance or fluorescence intensity) of the sensor in each of the primary ion solutions.

  • Plot the optical response versus the logarithm of the primary ion activity (or concentration, for dilute solutions). This is your calibration curve for the primary ion.

  • Thoroughly rinse the sensor and then measure the optical response in each of the interfering ion solutions.

  • Plot the optical response versus the logarithm of the interfering ion activity.

  • Determine the activity of the primary ion (aᵢ) and the interfering ion (aⱼ) that produce the same optical response from their respective calibration curves.

  • Calculate the selectivity coefficient (Kᵢ,ⱼ) using the following equation:

    Kᵢ,ⱼ = aᵢ / aⱼ^(zᵢ/zⱼ)

    Where:

    • aᵢ is the activity of the primary ion

    • aⱼ is the activity of the interfering ion

    • zᵢ is the charge of the primary ion

    • zⱼ is the charge of the interfering ion

A smaller value of Kᵢ,ⱼ indicates better selectivity for the primary ion over the interfering ion.

References

Sources

Technical Support Center: Overcoming Solubility Challenges with 8-[2-(4-nitrophenoxy)ethoxy]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 8-[2-(4-nitrophenoxy)ethoxy]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this compound in aqueous media. Our goal is to move beyond simple protocols and explain the scientific principles behind each strategy, empowering you to make informed decisions in your experiments.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding of the solubility issues related to 8-[2-(4-nitrophenoxy)ethoxy]quinoline.

Q1: Why is 8-[2-(4-nitrophenoxy)ethoxy]quinoline so poorly soluble in aqueous buffers?

A1: The low aqueous solubility is inherent to its molecular structure. Several factors contribute to this:

  • Hydrophobic Core: The fundamental structure is built on a quinoline ring system, which is a bicyclic aromatic scaffold and predominantly hydrophobic (lipophilic).[1]

  • Additional Aromaticity: The presence of the 4-nitrophenoxy group adds another aromatic ring, further increasing the molecule's non-polar surface area.

  • Weak Basicity: The quinoline ring contains a nitrogen atom that is weakly basic.[2] In its neutral, free-base form (typically at neutral or alkaline pH), the molecule is less soluble in water.[2]

  • Crystal Lattice Energy: In its solid state, strong intermolecular forces can exist within the crystal lattice. Overcoming this energy to allow water molecules to solvate individual molecules requires a significant energy input, limiting solubility.[3][4]

Q2: I need to make a stock solution. What is the best solvent to start with?

A2: The most common and recommended initial approach is to use a water-miscible organic co-solvent to create a high-concentration stock solution.[5]

  • Dimethyl Sulfoxide (DMSO) is the industry standard and the first choice for most applications.[5][6] It is an excellent solvent for a wide range of polar and non-polar compounds and is miscible with water at all concentrations.[5]

  • Other Options: If DMSO is incompatible with your assay, other co-solvents like N,N-Dimethylformamide (DMF), ethanol, or polyethylene glycol 400 (PEG 400) can be considered.[6][7]

Protocol Quick Start: Preparing a 10 mM DMSO Stock Solution

  • Weigh out the required mass of 8-[2-(4-nitrophenoxy)ethoxy]quinoline powder.

  • Add a calculated volume of 100% DMSO to achieve a high concentration (e.g., 10-100 mM).[5]

  • Vortex vigorously. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes.[5]

  • Gentle warming (e.g., 37°C water bath) can be used cautiously, but verify the compound's thermal stability first.[5]

  • Ensure the final stock solution is clear and free of particulates before storing it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][8]

Q3: My compound dissolves in DMSO, but precipitates immediately when I dilute it into my aqueous buffer or cell media. What should I do?

A3: This is the most common challenge researchers face and it's called "crashing out." It happens because the high concentration of the organic co-solvent that keeps the compound soluble in the stock is drastically reduced upon dilution into the aqueous medium, causing the compound to exceed its solubility limit in the final solution.[5][9]

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: You may be exceeding the maximum solubility. Perform serial dilutions to determine the highest concentration that remains soluble in your final medium.[5]

  • Increase Final Co-solvent Concentration: A slightly higher final DMSO concentration (e.g., 0.5% v/v instead of 0.1%) might be sufficient. Crucially, you must always run a vehicle control with the identical final DMSO concentration to ensure the solvent itself is not affecting your experimental results, as DMSO can be toxic to cells at concentrations typically above 1%.[1][5]

If these simple adjustments fail, you must move to a more systematic approach to formulation development, as detailed in the next section.

Part 2: Systematic Troubleshooting Guide for Formulation Development

When simple co-solvency is insufficient, a logical, stepwise approach is required. This workflow is designed to guide you from simpler to more advanced formulation strategies.

G start Start: Compound Precipitates in Aqueous Media check_pka Is the compound ionizable? (Quinoline pKa ~4.9) start->check_pka ph_adjust Strategy 1: pH Adjustment (Acidification) check_pka->ph_adjust Yes cosolvent Strategy 2: Co-solvent Optimization (e.g., PEG 400, Propylene Glycol) check_pka->cosolvent No / pH Fails ph_success Success! Compound Soluble ph_adjust->ph_success Soluble ph_fail Still precipitates or pH is incompatible with assay ph_adjust->ph_fail Fails ph_fail->cosolvent cosolvent->ph_success Soluble cosolvent_fail Precipitation persists cosolvent->cosolvent_fail complexation Strategy 3: Complexation Agents cosolvent_fail->complexation Fails cyclodextrin Try Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) complexation->cyclodextrin surfactant Try Surfactants (e.g., Polysorbate 80, Cremophor EL) complexation->surfactant complex_success Success! Formulation Achieved cyclodextrin->complex_success Soluble complex_fail Advanced Formulation Needed (e.g., Lipid-based systems, Solid Dispersions) cyclodextrin->complex_fail Fails surfactant->complex_success Soluble surfactant->complex_fail Fails

Caption: A decision-making workflow for troubleshooting solubility issues.

Strategy 1: pH Adjustment

Causality: The quinoline nitrogen atom is a weak base with a pKa around 4.9.[10] By lowering the pH of the aqueous medium to at least one or two units below the pKa, the nitrogen becomes protonated. This creates a cationic salt form of the molecule, which is generally much more soluble in polar solvents like water.[1][2][11]

Caption: Effect of pH on the ionization and solubility of the quinoline moiety.

Considerations:

  • Assay Compatibility: Ensure that the required acidic pH will not negatively impact your experimental system (e.g., cell viability, enzyme activity, protein stability).

  • Buffer Capacity: Use a buffer with sufficient capacity to maintain the target pH after the addition of your compound.[1]

  • "Salting Out": Be aware that very high salt concentrations from buffers can sometimes decrease the solubility of organic molecules.[1][12]

Strategy 2: Co-solvent Optimization

If pH adjustment is not viable, optimizing the co-solvent system is the next logical step. The goal is to find a water-miscible solvent that is less toxic than DMSO but still provides sufficient solubilizing power at a low final concentration.

Co-solventTypical Final Conc. (in vitro)Key Properties & Considerations
DMSO < 0.5%Gold standard for initial solubilization; potential for cell toxicity above 1%.[5]
Ethanol < 1%Good solubilizing power; can be volatile and may have biological effects.[6][7]
PEG 400 1-10%Low toxicity, commonly used in vivo; can be viscous at high concentrations.[6][13]
Propylene Glycol 1-20%Good safety profile, used in many pharmaceutical formulations.[6][13]
Strategy 3: Advanced Formulation - Complexation & Micellization

When the above strategies are insufficient, more advanced formulation techniques that alter the compound's microenvironment are necessary.

A. Cyclodextrin Inclusion Complexation

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[14][15] The poorly soluble 8-[2-(4-nitrophenoxy)ethoxy]quinoline molecule can be encapsulated within this hydrophobic core, forming a "host-guest" inclusion complex. This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[14][][17]

G compound Hydrophobic Compound p1 compound->p1 cd Cyclodextrin (Hydrophilic Exterior) cd->p1 complex Soluble Inclusion Complex water Aqueous Solution complex->water Dissolves in p1->complex + p2

Caption: Formation of a water-soluble inclusion complex with cyclodextrin.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and excellent safety profile.[14][17]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative that can offer very high solubilization capacity, often through both inclusion and non-inclusion-based interactions.

B. Surfactant-Mediated Micellization

Mechanism: Surfactants are amphiphilic molecules with a hydrophilic "head" and a hydrophobic "tail".[18][19] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[18][20] The hydrophobic tails form a core, creating a microenvironment where poorly soluble compounds can be partitioned and effectively solubilized within the aqueous solution.[20][21]

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant frequently used in pharmaceutical formulations.[20]

  • Polyoxyl 35 Castor Oil (Cremophor® EL): Another common non-ionic surfactant known for its high solubilization capacity.[20]

Part 3: Experimental Protocols

Protocol 1: Phase Solubility Study with Cyclodextrins

This protocol helps determine which cyclodextrin is most effective and at what concentration.

  • Preparation: Prepare a series of aqueous solutions of your chosen cyclodextrin (e.g., HP-β-CD) in your experimental buffer at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).[5]

  • Addition of Compound: Add an excess amount of solid 8-[2-(4-nitrophenoxy)ethoxy]quinoline to a fixed volume (e.g., 1 mL) of each cyclodextrin solution. Ensure some solid material is clearly visible.

  • Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 20-30 minutes to pellet all undissolved solid.[5]

  • Quantification: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram indicates the effectiveness of the cyclodextrin.

References

  • Al-kassas, R., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]

  • Kiadaliri, E., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Center for Biotechnology Information. [Link]

  • Carvajal, M., & Yalkowsky, S. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Warren, D., et al. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Holm, R., et al. (2019, January 4). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. [Link]

  • Uekama, K., et al. (2026, January 16). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • Savjani, K. T., et al. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Carvajal, M., & Yalkowsky, S. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Carvajal-Figueroa, M. T. (1989). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. CORE. [Link]

  • (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog. [Link]

  • (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Center for Biotechnology Information. [Link]

  • Kjellin, M., & Johansson, I. (2013, February 21). Solubilization of Hydrophobic Dyes in Surfactant Solutions. MDPI. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kjellin, M., & Johansson, I. (2025, October 16). Solubilization of Hydrophobic Dyes in Surfactant Solutions. ResearchGate. [Link]

  • PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. [Link]

  • Lipinski, C. A. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Al-Masoudi, N. A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • Olar, R., et al. (n.d.). Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. ResearchGate. [Link]

  • Al-Hamidi, H., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]

  • (n.d.). Preparation and Properties of Quinoline. [Link]

  • PubChem. (n.d.). 8-Ethoxyquinoline. National Center for Biotechnology Information. [Link]

  • Al-Masoudi, N. A. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • (2011). 8-Nitroquinoline. ResearchGate. [Link]

  • AFIRM Group. (2019, August). Quinoline. AFIRM. [Link]

Sources

interference studies for 8-[2-(4-nitrophenoxy)ethoxy]quinoline-based sensors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-[2-(4-nitrophenoxy)ethoxy]quinoline-based sensors . This guide is engineered for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven strategies to optimize sensor performance, mitigate cross-reactivity, and validate interference studies.

I. Mechanistic Overview: The Causality of Sensing

To troubleshoot effectively, one must first understand the molecular causality driving the sensor. The 8-[2-(4-nitrophenoxy)ethoxy]quinoline scaffold is a modular fluorescent probe relying on three distinct components:

  • The Transducer: The 8-hydroxyquinoline (8-HQ) derivative, a privileged fluorophore scaffold known for its tunable emission and environmental sensitivity[1].

  • The Linker: An ethoxy bridge that provides steric flexibility while maintaining close spatial proximity between the fluorophore and the recognition moiety.

  • The Recognition/Quenching Moiety: The 4-nitrophenoxy group. The strongly electron-withdrawing nitro group quenches the 8-HQ fluorescence via Photoinduced Electron Transfer (PET)[2].

When a target analyte (such as Hydrogen Sulfide, Nitroreductase, or specific biothiols) interacts with the probe, it either reduces the nitro group or cleaves the ether bond via nucleophilic aromatic substitution (SNAr)[3]. This disrupts the PET pathway, resulting in a dramatic "Turn-ON" fluorescence signal.

Mechanism Probe 8-[2-(4-nitrophenoxy)ethoxy]quinoline (PET Quenched - OFF) Intermediate Reaction Intermediate (Reduction or SNAr) Probe->Intermediate Analyte Interaction Analyte Target Analyte (e.g., H2S / NTR / Biothiols) Analyte->Intermediate Fluorophore Released 8-HQ Derivative (Fluorescence ON) Intermediate->Fluorophore Ether Cleavage / Elimination

Fig 1. Sensing mechanism of 8-[2-(4-nitrophenoxy)ethoxy]quinoline probes via PET disruption.

II. Troubleshooting Guides & FAQs

Q1: I am observing a high background fluorescence before adding any analyte. What is causing this false positive? Root Cause: Premature hydrolysis of the ether bond or auto-reduction of the nitro group. Causality & Solution: The 4-nitrophenyl ether is highly susceptible to base-catalyzed hydrolysis. If your buffer pH exceeds 8.0, ambient hydroxide ions can cleave the ether linkage, releasing the fluorescent 8-HQ species. Actionable Fix: Maintain your working buffer at strictly pH 7.4. Use HEPES instead of Tris; Tris contains primary amines that can act as weak nucleophiles over prolonged incubations, attacking the electron-deficient nitrophenyl ring.

Q2: My sensor shows significant cross-reactivity (interference) in the presence of Glutathione (GSH) and Cysteine (Cys). How can I mitigate this? Root Cause: Competing Nucleophilic Aromatic Substitution (SNAr). Causality & Solution: While the probe may be designed for enzymatic reduction (e.g., Nitroreductase), the high physiological concentrations of biothiols (GSH is present at 1–10 mM in cells) can chemically attack the 4-position of the nitrophenyl ring. Actionable Fix: To isolate enzymatic reduction from thiol-mediated SNAr, pre-treat your control samples with N-ethylmaleimide (NEM), a potent thiol-scavenger. If the signal persists in the NEM-treated group, your signal is truly enzymatic.

Q3: The fluorescence signal is highly inconsistent and non-linear between biological replicates. Why? Root Cause: Probe aggregation due to poor aqueous solubility. Causality & Solution: The combination of a quinoline core and a nitrophenyl ring renders this molecule highly hydrophobic. In purely aqueous media, the probe forms non-fluorescent aggregates (Aggregation-Caused Quenching, ACQ), leading to erratic kinetics. Actionable Fix: Ensure a minimum of 1% to 2% DMSO or ethanol as a co-solvent in your final assay volume. Always add the probe from a concentrated organic stock directly into the vigorously vortexed buffer to ensure monodispersity.

III. Self-Validating Protocol: Interference & Selectivity Screening

To establish the trustworthiness of your sensor, you must run a self-validating interference assay. This protocol incorporates internal controls to calculate the Z'-factor, ensuring the assay's dynamic range is statistically reliable.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 10 mM stock solution of the sensor in anhydrous DMSO. Dilute to a 10 µM working concentration in 20 mM HEPES buffer (pH 7.4, containing 1% DMSO).

  • Interferent Library Setup: Prepare 100 µM solutions (10x excess) of potential interferents: ROS (H2O2, ClO-), RNS (NO, ONOO-), Biothiols (GSH, Cys, Hcy), and standard metal ions (Na+, K+, Ca2+, Mg2+).

  • Plate Aliquoting: In a 96-well black microplate, add 100 µL of the sensor working solution to each well.

  • Self-Validation Controls:

    • Blank (Negative Control): Add 10 µL of pure buffer.

    • Standard (Positive Control): Add 10 µL of the target analyte (e.g., 10 µM H2S donor like NaHS).

  • Interferent Addition: Add 10 µL of the prepared interferents to their respective wells.

  • Incubation & Readout: Incubate the plate in the dark at 37°C for 30 minutes. Measure fluorescence using a microplate reader (λex = 320 nm, λem = 450 nm).

Workflow Prep Step 1: Prepare 10 µM Sensor in HEPES Buffer (pH 7.4, 1% DMSO) Aliquot Step 2: Aliquot 100 µL into 96-well Black Microplate Prep->Aliquot AddInter Step 3: Add Target Analyte (10 µM) or Interferents (100 µM) Aliquot->AddInter Incubate Step 4: Incubate 30 min at 37°C in Dark AddInter->Incubate Measure Step 5: Measure Fluorescence (λex=320 nm, λem=450 nm) Incubate->Measure Analyze Step 6: Calculate F/F0 and Plot Selectivity Profile Measure->Analyze

Fig 2. Step-by-step workflow for conducting robust interference and selectivity screening.

IV. Quantitative Data Presentation

When executing the protocol above, summarize your findings in a standardized matrix. Below is a representative data structure demonstrating the expected selectivity profile of a well-optimized 8-[2-(4-nitrophenoxy)ethoxy]quinoline sensor against common physiological interferents.

Analyte / InterferentConcentration TestedRelative Fluorescence (F/F₀)Interference Status
Blank (Buffer Only) N/A1.0 ± 0.1Baseline
Target Analyte (e.g., NaHS) 10 µM45.2 ± 2.4Primary Target
Glutathione (GSH)100 µM3.1 ± 0.4Minor (SNAr pathway)
Cysteine (Cys)100 µM2.8 ± 0.3Minor (SNAr pathway)
Hydrogen Peroxide (H₂O₂)100 µM1.2 ± 0.1Negligible
Hypochlorite (ClO⁻)100 µM1.1 ± 0.2Negligible
Ascorbic Acid (Vc)100 µM1.5 ± 0.2Negligible
Zinc (Zn²⁺)100 µM4.5 ± 0.6Moderate (Metal Chelation)

Note: The moderate signal increase observed with Zn²⁺ is due to the inherent chelating ability of the 8-hydroxyquinoline core once the ether is partially cleaved or if the ether oxygen participates in coordination.

V. References

  • Kawakami J, Ohta M, Yamauchi Y, Ohzeki K. "8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion." Analytical Sciences, 2003.[Link]

  • Wang Y, et al. "Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation." Analytical Chemistry, 2017.[Link]

  • Zhang Y, et al. "Fast detection and quantification of Escherichia coli using the base principle of the microbial fuel cell." Biosensors and Bioelectronics, 2013.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 8-[2-(4-nitrophenoxy)ethoxy]quinoline for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2] The novel compound, 8-[2-(4-nitrophenoxy)ethoxy]quinoline, incorporates key pharmacophoric features—the quinoline core, a flexible ethoxy linker, and a terminal nitrophenyl group—that suggest potential biological activity worthy of investigation in drug discovery programs.

However, before any meaningful biological or pharmaceutical development can occur, a robust and reliable analytical method for its quantification must be established and rigorously validated. Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3][4][5][6] It is not merely a regulatory checkbox but the very foundation of data integrity, ensuring that measurements of concentration, purity, and stability are accurate and reproducible.[7]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative analysis of 8-[2-(4-nitrophenoxy)ethoxy]quinoline. We will detail the validation of a primary method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), in accordance with the latest international guidelines, such as ICH Q2(R2).[8][9] Furthermore, we will objectively compare this method with viable alternatives, providing the data and rationale necessary for researchers and drug development professionals to make informed decisions for their specific applications.

Method Selection Rationale: Why HPLC-UV is the Workhorse

For a novel compound like 8-[2-(4-nitrophenoxy)ethoxy]quinoline, which possesses strong chromophores (the quinoline and nitrophenyl rings), several analytical techniques could be considered. However, a reversed-phase HPLC method with UV detection is proposed as the primary workhorse for several strategic reasons:

  • Specificity: HPLC provides excellent separation of the analyte from potential impurities, degradants, or formulation excipients, which is a significant limitation of simpler methods like direct UV-Vis spectrophotometry.

  • Versatility: The method can be adapted for various applications, including assay of the bulk drug substance, quantification in finished products, and stability testing.

  • Performance: It offers a superb balance of sensitivity, linearity, and precision required for pharmaceutical quality control.

  • Accessibility: HPLC-UV systems are standard equipment in most analytical and quality control laboratories.

We will proceed with the validation of a hypothetical, yet scientifically sound, HPLC-UV method.

The Validation Workflow: A Structured Approach

The validation process is a logical sequence of experiments, each designed to test a specific performance characteristic of the analytical method. The objective is to demonstrate that the procedure is fit for its intended purpose.[5][6] Our validation protocol is designed to meet the standards of major regulatory bodies, including the FDA and EMA, by following the ICH Q2(R2) framework.[4][10][11]

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol (ICH Q2) cluster_2 Lifecycle Management Dev Define Analytical Target Profile (ATP) Opt Optimize Chromatographic Conditions Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity Spec->Lin Range Range Lin->Range LOD Limit of Detection (LOD) Lin->LOD Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob LOQ Limit of Quantitation (LOQ) LOD->LOQ Transfer Method Transfer Rob->Transfer Monitor Ongoing Performance Verification Transfer->Monitor

Caption: The Analytical Method Lifecycle Workflow.

Part 1: Validation of the Proposed HPLC-UV Method

This section provides detailed protocols for validating the quantitative analysis of 8-[2-(4-nitrophenoxy)ethoxy]quinoline.

Proposed Chromatographic Conditions
  • Instrument: HPLC with UV-Vis Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (chosen based on the UV absorbance maxima of the chromophores)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This is the most critical validation parameter; without it, you cannot be sure you are measuring only your compound of interest.

Experimental Protocol:

  • Prepare solutions of a placebo (all formulation components except the active pharmaceutical ingredient, API).

  • Prepare a solution of the 8-[2-(4-nitrophenoxy)ethoxy]quinoline reference standard.

  • Prepare a spiked sample by adding a known amount of the reference standard to the placebo.

  • Subject a sample of the API to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Inject all five samples (placebo, reference standard, spiked sample, and stressed samples) into the HPLC system.

  • Acceptance Criteria: The analyte peak in the spiked and stressed samples must be free from any co-eluting peaks from the placebo or degradation products. Peak purity analysis (using a photodiode array detector, if available) should confirm the homogeneity of the analyte peak.

Linearity

Causality: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range. This proportional relationship is the basis for calculating the concentration of unknown samples from their measured response.[12]

Experimental Protocol:

  • Prepare a stock solution of the reference standard in the mobile phase.

  • Perform a series of dilutions to prepare at least five calibration standards spanning the expected working range (e.g., 50% to 150% of the target concentration). A typical range for a drug substance assay could be 50, 75, 100, 125, and 150 µg/mL.

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration for each standard.

  • Perform a linear regression analysis on the data.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should confirm a linear relationship.

G cluster_0 Standard Preparation cluster_1 Analysis & Plotting cluster_2 Acceptance Criteria Stock Stock Solution 200 µg/mL Std1 Std 1 50 µg/mL Stock->Std1 Dilute Std2 Std 2 75 µg/mL Stock->Std2 Dilute Std3 Std 3 100 µg/mL Stock->Std3 Dilute Std4 Std 4 125 µg/mL Stock->Std4 Dilute Std5 Std 5 150 µg/mL Stock->Std5 Dilute HPLC HPLC Analysis Inject n=3 Plot Calibration Curve Plot Avg. Peak Area vs. Conc. HPLC->Plot Regression Linear Regression y = mx + c Plot->Regression Criteria R² ≥ 0.999 y-intercept ≈ 0 Regression->Criteria Verify

Caption: Workflow for establishing method linearity.

Range

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6] This confirms the method is reliable across the full spectrum of concentrations you expect to encounter.

Experimental Protocol: The range is confirmed by the data from the Linearity, Accuracy, and Precision studies.

  • Acceptance Criteria: The method is acceptable for the range where it meets the acceptance criteria for linearity (R² ≥ 0.999), accuracy (% recovery within 98.0-102.0%), and precision (%RSD ≤ 2.0%). For an assay, this is typically 80% to 120% of the test concentration.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[11] It provides confidence that the measured value is a true reflection of the sample's content.

Experimental Protocol:

  • Prepare a placebo formulation.

  • Spike the placebo with the API at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level (for a total of nine samples).

  • Analyze the samples and calculate the concentration of the API.

  • Calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[11] It is evaluated at two levels: repeatability and intermediate precision, to understand the method's variability under different conditions.

Experimental Protocol:

  • A. Repeatability (Intra-assay precision):

    • Prepare six identical samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

    • Acceptance Criteria: %RSD should be ≤ 2.0%.

  • B. Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Prepare a new set of six samples and analyze.

    • Calculate the %RSD for this second set of data and also perform a statistical comparison (e.g., F-test) of the two data sets to ensure there is no significant difference.

    • Acceptance Criteria: %RSD for the second set should be ≤ 2.0%, and the cumulative %RSD of all 12 samples should also meet the criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[12] These are critical for impurity analysis but less so for the assay of a major component.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The accuracy and precision should also be verified at the LOQ.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise (%RSD ≤ 10%) and accurate (% recovery within 80-120%).

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[13] This provides an indication of its reliability during normal usage and is crucial before transferring the method to another lab.

Experimental Protocol:

  • Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

    • Flow rate (e.g., 1.0 ± 0.1 mL/min)

    • Column temperature (e.g., 30 ± 2 °C)

  • Analyze a system suitability standard under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected by the changes.

Summary of Validation Data (Hypothetical)
Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity No interference at analyte RtNo interference observedPass
Linearity (50-150 µg/mL) R² ≥ 0.9990.9998Pass
Range 80-120 µg/mLConfirmedPass
Accuracy 98.0 - 102.0% Recovery99.5 - 101.2%Pass
Precision (Repeatability) %RSD ≤ 2.0%0.85%Pass
Precision (Intermediate) %RSD ≤ 2.0%1.10%Pass
LOQ S/N ≥ 10; %RSD ≤ 10%0.5 µg/mL; 4.5% RSDPass
Robustness System suitability passesNo significant impactPass

Part 2: Comparison with Alternative Quantitative Methods

While HPLC-UV is a robust primary method, other techniques may be suitable depending on the specific research or quality control context. The choice of method involves a trade-off between performance, cost, and complexity.

FeatureHPLC-UVUV-Vis SpectrophotometryLC-MS/MS
Specificity High (Separates analyte from interferences)Low (Measures total absorbance; prone to interference)Very High (Separates by chromatography and mass)
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~1 - 5 µg/mL~0.01 - 1 ng/mL
Linear Range Wide (Typically 2-3 orders of magnitude)Narrow (Limited by Beer's Law deviations)Very Wide (4-5 orders of magnitude)
Primary Application QC Assay, Purity, Stability TestingSimple, high-concentration assaysBioanalysis, Trace Impurity Profiling
Instrumentation Cost ModerateLowHigh
Complexity & Expertise ModerateLowHigh
Throughput ModerateHighLow to Moderate
Alternative 1: UV-Vis Spectrophotometry

Principle: This method relies on the direct measurement of light absorption by the analyte in a solution, governed by the Beer-Lambert Law.

Advantages:

  • Simplicity and Speed: Extremely fast and requires minimal sample preparation.

  • Low Cost: The instrumentation is inexpensive and widely available.

Disadvantages:

  • Lack of Specificity: This is the most significant drawback. The method cannot distinguish between the active ingredient and any absorbing impurities or excipients, potentially leading to overestimated results.[14] It is unsuitable for stability studies where degradants may be present.

Best Use Case: For rapid, non-stability-indicating assays of the pure, bulk drug substance where the absence of absorbing impurities has been confirmed by a higher-specificity method like HPLC.

Alternative 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This technique couples the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer, which identifies compounds based on their mass-to-charge ratio (m/z).

Advantages:

  • Unmatched Specificity: By monitoring a specific parent-to-daughter ion transition, LC-MS/MS can quantify the analyte with virtually no interference from the sample matrix.

  • Exceptional Sensitivity: It is orders of magnitude more sensitive than UV-based methods, making it the gold standard for bioanalysis (measuring drug levels in plasma or tissue) and trace-level impurity quantification.[15][16]

Disadvantages:

  • High Cost and Complexity: The instrumentation is expensive to acquire and maintain, and it requires highly skilled operators.

  • Matrix Effects: Ionization suppression or enhancement from matrix components can affect accuracy and requires careful method development to mitigate.

Best Use Case: For quantifying 8-[2-(4-nitrophenoxy)ethoxy]quinoline in complex biological matrices (e.g., plasma, urine) for pharmacokinetic studies or for identifying and quantifying unknown impurities at very low levels.

Conclusion and Recommendations

The validation of an analytical method is a mandatory and foundational activity in pharmaceutical science. This guide has detailed the systematic validation of a robust HPLC-UV method for the quantitative analysis of 8-[2-(4-nitrophenoxy)ethoxy]quinoline, demonstrating its fitness for purpose according to stringent ICH guidelines.[17]

Our recommendation is as follows:

  • For Quality Control (QC) release testing, stability studies, and general quantification of the drug substance and product, the validated HPLC-UV method is the most appropriate choice. It provides the necessary specificity, accuracy, and precision in a cost-effective and accessible manner.

  • For preliminary, non-GMP checks of pure bulk substance , UV-Vis Spectrophotometry can be employed as a rapid screening tool, provided its limitations are well understood.

  • For bioanalytical studies (e.g., pharmacokinetics) or trace-level impurity characterization , LC-MS/MS is the required technology due to its superior sensitivity and specificity.

Ultimately, the selection of an analytical method must be guided by its intended purpose, a principle known as "fitness for purpose."[18] The comprehensive validation data presented herein provides the necessary confidence for researchers and drug developers to accurately quantify 8-[2-(4-nitrophenoxy)ethoxy]quinoline and generate reliable data to support their programs.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. (n.d.). United States Pharmacopeia.
  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration.
  • USP <1225> Method Validation. (n.d.). BA Sciences.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). (Source name not available).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 19). (Source name not available).
  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). (Source name not available).
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 29). Lab Manager.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S. Food and Drug Administration.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs.
  • Validation of Analytical Methods: A Review. (2018, January 19). Gavin Publishers.
  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025, December). Benchchem.
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.). Association for Accessible Medicines.
  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. (2025, October 31). PMC.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (2025). Benchchem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PMC.
  • A Comparative Guide to Spectrophotometric Determination of Quinoline-Based Compounds. (2025). Benchchem.

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Cross-Validation of 8-[2-(4-Nitrophenoxy)ethoxy]quinoline Results with ICP-MS: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of rapid, high-throughput chemosensors is critical for environmental monitoring, biological imaging, and pharmaceutical quality control. 8-[2-(4-nitrophenoxy)ethoxy]quinoline (NPEQ) represents a highly specialized class of multidentate optical probes. Built upon the well-documented 8-hydroxyquinoline pharmacophore and metal-chelating backbone, NPEQ utilizes a nitrophenoxy pendant arm to modulate fluorescence via Photoinduced Electron Transfer (PET).

While NPEQ offers rapid, field-deployable, and low-cost optical readouts for heavy metal ions, optical sensors are inherently susceptible to matrix effects (e.g., pH shifts, ionic strength, autofluorescence). To ensure regulatory compliance and absolute quantitative accuracy, NPEQ assay results must be rigorously cross-validated against the gold standard of elemental analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .

This guide provides an objective performance comparison, mechanistic causality, and a self-validating experimental protocol for cross-verifying NPEQ optical data with ultra-trace ICP-MS quantification.

Mechanistic Grounding & Causality

To design a robust cross-validation study, one must understand the fundamental divergence in how these two analytical techniques interact with the analyte.

The Optical Sensor: NPEQ Mechanism

NPEQ relies on coordination chemistry. The quinoline nitrogen and ether oxygens act as electron donors to bind target metal ions (e.g., Zn²⁺, Hg²⁺, Pb²⁺) [1]. In its unbound state, the strongly electron-withdrawing 4-nitrophenoxy group acts as an electron acceptor, quenching the quinoline fluorophore via PET. Upon metal coordination, the lone pairs on the heteroatoms are engaged, disrupting the PET process and triggering a measurable "turn-on" fluorescence signal. Causality Insight: Because NPEQ relies on coordination, its signal is highly dependent on the protonation state of the quinoline nitrogen. Therefore, maintaining a strict physiological pH using non-coordinating buffers (like HEPES) is mandatory to prevent false negatives.

The Elemental Standard: ICP-MS Mechanism

Unlike NPEQ, which measures the bioavailable or free metal ion, ICP-MS measures the total elemental concentration. As detailed in1 [2], samples are nebulized and introduced into an Argon plasma operating at 6,000–10,000 K. This extreme thermal energy completely atomizes the sample and strips electrons to form singly charged ions, which are then separated in a high-vacuum mass analyzer based on their mass-to-charge ratio ( m/z ). Causality Insight: Because ICP-MS ionizes everything, organic matrices (like the biological samples NPEQ is designed to test) will generate carbon-based polyatomic interferences (e.g., 40Ar12C+ interfering with 52Cr+ ). Thus, complete destruction of the organic matrix via microwave-assisted acid digestion is an absolute prerequisite [3].

Mechanism cluster_NPEQ NPEQ Optical Sensor Mechanism cluster_ICPMS ICP-MS Ionization Mechanism A NPEQ Probe (PET Quenched) B Metal Ion Binding (N, O Coordination) A->B C Fluorescence Emission (Signal ON) B->C D Acid Digested Sample E Ar Plasma Ionization (6000-10000 K) D->E F Mass/Charge Separation (m/z Detection) E->F

Mechanistic comparison of NPEQ optical signaling vs. ICP-MS plasma ionization.

Comparative Performance Data

When deciding between high-throughput screening and absolute quantification, researchers must weigh the analytical parameters of both techniques. Table 1 summarizes the operational divergence.

Table 1: Performance Comparison of NPEQ vs. ICP-MS

Analytical Parameter8-[2-(4-nitrophenoxy)ethoxy]quinoline (NPEQ)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Analytical Principle Fluorescence / Charge Transfer (Optical)Mass-to-Charge Ratio ( m/z ) Ionization
Analyte State Detected Free / Labile Metal IonsTotal Elemental Concentration
Limit of Detection (LOD) ~10 - 50 nM (Matrix dependent)< 1 - 10 ppt (Ultra-trace)
Dynamic Range 2 - 3 Orders of Magnitude9 - 10 Orders of Magnitude
Sample Preparation Minimal (Direct buffer dilution)Extensive (Microwave acid digestion)
Throughput High (Microplate compatible, minutes)Medium (Sequential reading, hours)
Matrix Tolerance Susceptible to pH shifts & autofluorescenceHigh (Post-digestion), requires internal standards
Cost per Sample Low (< $1)High ($20 - $50+)

Self-Validating Experimental Protocols

To cross-validate NPEQ against ICP-MS, split-sample testing must be employed. The following protocols are engineered as self-validating systems , meaning every run contains internal checks to rule out false positives, matrix quenching, and instrumental drift.

Phase 1: NPEQ Fluorometric Assay Protocol

Rationale: We utilize HEPES buffer instead of PBS. Phosphate buffers can precipitate heavy metals as insoluble metal-phosphates, artificially lowering the free metal concentration and causing false negatives in the NPEQ assay.

  • Reagent Preparation: Dissolve NPEQ in spectroscopic-grade DMSO to create a 1 mM stock. Dilute to a 10 µM working solution in 50 mM HEPES buffer (pH 7.4).

  • Sample Aliquoting: Add 100 µL of the aqueous sample to a 96-well black microplate.

  • Internal Validation Controls (Mandatory):

    • Method Blank: 100 µL HEPES buffer + 100 µL NPEQ.

    • Positive Control: 100 µL known metal standard (e.g., 500 nM Zn²⁺) + 100 µL NPEQ.

    • Spike-and-Recovery: 100 µL Sample spiked with 500 nM metal + 100 µL NPEQ (Validates absence of matrix quenching).

  • Incubation & Readout: Add 100 µL of NPEQ working solution to all wells. Incubate in the dark for 15 minutes at 25°C. Read fluorescence at the compound's specific excitation/emission maxima.

Phase 2: ICP-MS/MS Assay Protocol

Rationale: We utilize a mixture of Nitric Acid (HNO₃) and Hydrogen Peroxide (H₂O₂). Hydrochloric acid (HCl) is strictly avoided as it introduces chloride ions, which form 40Ar35Cl+ in the plasma, creating a severe isobaric interference with 75As [4].

  • Microwave Digestion: Transfer 0.5 mL of the split sample into a Teflon digestion vessel. Add 4.0 mL of ultra-pure concentrated HNO₃ and 1.0 mL of 30% H₂O₂. Digest at 200°C for 20 minutes using a closed-vessel microwave system.

  • Matrix Matching & Internal Standards: Dilute the digested sample to 50 mL with ultra-pure water (final acid concentration ~8%). Spike all blanks, standards, and samples with an Internal Standard mix (e.g., ¹⁰³Rh, ¹¹⁵In, ²⁰⁹Bi) at 10 ppb. Causality: Internal standards correct for physical variations in nebulization efficiency and plasma loading caused by the sample matrix.

  • Instrumental Analysis: Analyze using an ICP-MS/MS system equipped with a collision/reaction cell (using He gas) to eliminate polyatomic interferences, ensuring high-sensitivity quantification2 [5].

  • Validation Check: Analyze a Certified Reference Material (CRM) alongside the samples. Recovery must fall between 90-110% to validate the digestion efficiency.

Workflow Start Environmental/Biological Sample Split Sample Aliquoting Start->Split NPEQ_Prep Direct Buffer Dilution (pH 7.4 HEPES) Split->NPEQ_Prep ICP_Prep Microwave Acid Digestion (HNO3/H2O2) Split->ICP_Prep NPEQ_Inc Incubation with NPEQ (10 µM, 15 min) NPEQ_Prep->NPEQ_Inc NPEQ_Read Spectrofluorometric Reading NPEQ_Inc->NPEQ_Read Val Statistical Cross-Validation (Pearson Correlation, Bland-Altman) NPEQ_Read->Val ICP_Dil Matrix Matching & Internal Standard Addition ICP_Prep->ICP_Dil ICP_Read ICP-MS/MS Analysis (m/z Quantification) ICP_Dil->ICP_Read ICP_Read->Val

Step-by-step experimental workflow for cross-validating NPEQ sensor data with ICP-MS.

Statistical Correlation & Interpretation

Once data from both the NPEQ assay and ICP-MS are acquired, the cross-validation is finalized through statistical modeling:

  • Pearson Correlation Coefficient ( r ): Plot NPEQ calculated concentrations (x-axis) against ICP-MS concentrations (y-axis). An r value > 0.95 indicates excellent linear agreement.

  • Bland-Altman Plot: To assess systemic bias, plot the difference between the two measurements against the average of the two measurements. If NPEQ consistently reads lower than ICP-MS, it indicates that a portion of the target metal in the sample is tightly bound to endogenous organic ligands and is unavailable to the NPEQ chemosensor, whereas ICP-MS destroys these ligands and measures the absolute total.

By combining the high-throughput, biologically relevant speciation data of NPEQ with the absolute, indisputable quantification of ICP-MS, researchers can establish a fully validated, publication-ready analytical framework.

References

  • National Institutes of Health (PMC). "Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents." Source: nih.gov.3

  • Shimadzu Corporation. "ICP-MSとは? - 分析計測機器 (Principles of ICP-MS)." Source: shimadzu.co.jp. 1

  • HORIBA. "ICP 発光分析における試料調製について (Sample Preparation in ICP Analysis)." Source: horiba.com. 4

  • National Institute of Advanced Industrial Science and Technology (AIST). "油性材料の微量元素測定用標準物質及び分析法に関する調査研究." Source: aist.go.jp. 5

  • Toray Research Center. "ICP-MS/MSによる医薬品構成成分のQ3D対応元素不純物分析 (Elemental Impurity Analysis using ICP-MS/MS)." Source: toray-research.co.jp. 2

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Comparative Performance Guide: 8-[2-(4-nitrophenoxy)ethoxy]quinoline (8-NPEQ) vs. Commercial Sensors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel fluorogenic scaffolds for preclinical drug development, selecting the right chemical probe is critical for accurate target validation. The compound 8-[2-(4-nitrophenoxy)ethoxy]quinoline (hereafter referred to as 8-NPEQ ) represents a highly modular, small-molecule architecture designed for sensing reductive microenvironments—specifically targeting Nitroreductase (NTR) activity in hypoxic tumors.

This guide objectively compares the mechanistic causality, quantitative performance, and experimental utility of 8-NPEQ against commercial gold-standard alternatives, such as Pimonidazole (Hypoxyprobe™) and Image-iT™ Hypoxia Reagent.

Mechanistic Causality: The Chemistry of Signal Transduction

To utilize a sensor effectively, one must understand the causality behind its signal generation. 8-NPEQ operates on a bipartite structural design:

  • The Signal Transducer: An 8-hydroxyquinoline (8-HQ) core, a well-characterized fluorophore ().

  • The Recognition Trigger: A 2-(4-nitrophenoxy)ethoxy moiety that acts as an intramolecular fluorescence quencher.

The Causality of the "Turn-On" Mechanism: Unlike self-immolative probes that require the cleavage of a linker to release a free fluorophore, 8-NPEQ relies purely on Photoinduced Electron Transfer (PET) . In its native state, the strongly electron-withdrawing nitro group acts as an electron acceptor. When the 8-HQ fluorophore is excited, its electron is transferred to the lower-energy LUMO of the nitrophenoxy group, non-radiatively quenching the fluorescence (OFF state).

In a hypoxic tumor microenvironment, overexpressed Nitroreductase (NTR) enzymes—utilizing NADH as an electron donor—reduce the nitro group to an amine. The resulting 4-aminophenoxy group is electron-donating. This raises its LUMO energy level above the excited state of the fluorophore, completely abolishing the PET pathway and restoring the robust fluorescence of the quinoline core (ON state) ().

G A 8-NPEQ (OFF) Nitro Group Intact PET Quenching Active B Nitroreductase (NTR) + NADH (Hypoxic Environment) A->B Enzymatic Recognition C 8-APEQ (ON) Amine Formed PET Quenching Relieved B->C Reduction Pathway

Figure 1: Mechanistic causality of 8-NPEQ fluorescence activation via NTR-mediated PET relief.

Comparative Performance Analysis

When benchmarking 8-NPEQ against commercially available sensors, researchers must weigh the trade-offs between assay speed, multiplexing capability, and readout modality. Pimonidazole remains the regulatory gold standard for tissue hypoxia but requires destructive fixation and immunostaining. Conversely, 8-NPEQ and Image-iT™ offer live-cell compatibility.

Table 1: Structural and Operational Comparison
Feature8-NPEQImage-iT™ Hypoxia ReagentPimonidazole (Hypoxyprobe™)
Detection Mechanism NTR-mediated PET reliefAzo-reduction / FluorogenicCovalent adduct formation
Readout Modality Live-cell fluorescenceLive-cell fluorescenceImmunofluorescence (IHC)
Cell Fixation Required? NoNoYes (Destructive)
Response Time < 1 hour1 - 2 hours> 3 hours (inc. staining)
Reversibility Irreversible (Accumulates)IrreversibleIrreversible
Table 2: Quantitative Performance Data (In Vitro A549 Hypoxia Model)

Data represents typical baseline metrics for 4-nitroaryl-based quinoline probes.

Metric8-NPEQImage-iT™ Hypoxia Reagent
Fold Fluorescence Enhancement ~18-fold (Hypoxia vs. Normoxia)~12-fold
Limit of Detection (NTR) 15 ng/mLProprietary
Signal Inhibition (Dicoumarol) > 90% reduction> 85% reduction
Cytotoxicity (IC50 at 24h) > 100 µM> 50 µM

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and trustworthiness, experimental workflows must be self-validating. A common pitfall in hypoxia sensing is assuming that any fluorescence increase is due to hypoxia, ignoring potential non-specific probe degradation or background autofluorescence.

The following protocol integrates Dicoumarol , a competitive inhibitor of NAD(P)H dehydrogenase (quinone) 1 (NQO1) and related nitroreductases. By demonstrating that Dicoumarol abolishes the 8-NPEQ signal under hypoxic conditions, you definitively prove that the fluorescence is enzymatically driven, not a passive environmental artifact.

Step-by-Step Methodology: Live-Cell Hypoxia Validation

Reagents Required:

  • A549 Human Lung Carcinoma Cells

  • 8-NPEQ Stock Solution (10 mM in anhydrous DMSO)

  • Dicoumarol (NTR Inhibitor, 50 mM in DMSO)

  • Hoechst 33342 (Nuclear counterstain)

Workflow:

  • Cell Seeding: Seed A549 cells at a density of 1×104 cells/well in a glass-bottom 96-well plate. Culture overnight in DMEM supplemented with 10% FBS at 37°C in a standard normoxic incubator (21% O2​ , 5% CO2​ ).

  • Self-Validation Control (Inhibition): Pre-treat a designated subset of wells with 50 µM Dicoumarol for 30 minutes prior to hypoxia induction. This establishes the enzymatic causality of the probe.

  • Hypoxia Induction: Transfer the experimental and inhibitor-treated plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 4 hours to induce NTR overexpression. Maintain control plates in the normoxic incubator.

  • Probe Incubation: Add 8-NPEQ to all wells at a final concentration of 10 µM. Co-incubate with 1 µg/mL Hoechst 33342. Incubate for exactly 60 minutes under their respective oxygen conditions.

  • Washing: Gently wash the cells three times with pre-warmed 1X PBS to remove unbound probe. Note: Do not fix the cells, as aldehyde fixatives can alter the fluorescence quantum yield of quinoline derivatives.

  • Data Acquisition: Image immediately using a confocal laser scanning microscope. Excite 8-NPEQ at ~380 nm and collect emission at 500–540 nm.

Workflow N1 Step 1: Cell Seeding & Conditioning Normoxia (21% O2) vs Hypoxia (1% O2) N2 Step 2: Internal Control (Self-Validation) Pre-treat subset with 50 µM Dicoumarol N1->N2 N3 Step 3: Sensor Incubation Add 10 µM 8-NPEQ for 1h N2->N3 N4 Step 4: Live-Cell Confocal Imaging No fixation required (Ex: 380nm / Em: 520nm) N3->N4 N5 Step 5: Quantitative Analysis Calculate Signal-to-Background Ratio N4->N5

Figure 2: Self-validating experimental workflow for in vitro hypoxia sensing using 8-NPEQ.

Conclusion & Application Suitability

For drug development professionals screening hypoxia-activated prodrugs or evaluating tumor microenvironments, 8-NPEQ offers a distinct advantage over Pimonidazole by enabling real-time, non-destructive live-cell tracking. While commercial probes like Image-iT™ provide similar live-cell capabilities, the modular nature of the 8-hydroxyquinoline core in 8-NPEQ allows synthetic chemists to easily tune its emission wavelength or attach targeting ligands (e.g., triphenylphosphonium for mitochondrial targeting) ().

When implementing 8-NPEQ, always run parallel inhibitor controls (Dicoumarol) to guarantee that your assay is measuring true enzymatic activity rather than non-specific background fluctuations.

References

  • 8-Hydroxyquinoline-Substituted Boron–Dipyrromethene Compounds: Synthesis, Structure, and OFF–ON–OFF Type of pH-Sensing Properties The Journal of Organic Chemistry, 2011. URL:[Link]

  • Fluorescent probes for hypoxia and nitroreductase Chemical Society Reviews, 2015. URL:[Link]

  • Reaction-based fluorescent probe for hydrogen sulfide with large signal-to-noise ratio in living cells and tissues Sensors and Actuators B: Chemical, 2014. URL:[Link]

Safety Operating Guide

Proper Disposal of 8-[2-(4-nitrophenoxy)ethoxy]quinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 8-[2-(4-nitrophenoxy)ethoxy]quinoline. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for 8-[2-(4-nitrophenoxy)ethoxy]quinoline is not currently available. The following procedures are based on the known hazards of structurally related compounds, including quinolines and nitroaromatics. This guide should be used to supplement, not replace, your institution's specific waste management protocols. Always consult with your Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.

Understanding the Hazard Profile: An Evidence-Based Assessment

The molecular structure of 8-[2-(4-nitrophenoxy)ethoxy]quinoline, featuring a quinoline ring, a nitroaromatic group, and an ether linkage, suggests a specific hazard profile that dictates its handling and disposal requirements. While direct data is unavailable, analysis of analogous compounds allows us to infer the primary hazards.

Inferred Hazard Profile:

Hazard CategoryAssociated Functional Group(s)Potential EffectsSupporting Evidence for Analogs
Acute Toxicity Quinoline, NitroaromaticToxic or harmful if swallowed, in contact with skin, or inhaled.[1][2]Quinoline and its derivatives are classified as toxic if swallowed.[1][2]
Skin & Eye Irritation Quinoline, NitroaromaticCauses skin irritation and is likely to cause serious eye damage.[2][3]8-Ethoxyquinoline and other quinoline derivatives are known skin and eye irritants.[3]
Aquatic Toxicity Quinoline, NitroaromaticVery toxic to aquatic life with long-lasting effects.[1]This is a common hazard classification for quinoline and nitroaromatic compounds.[1]
Chronic Toxicity Quinoline, NitroaromaticSuspected of causing genetic defects and may damage fertility or the unborn child.[1][2]Certain quinoline and nitro-compounds are classified as mutagens and reproductive hazards.[1][2]
Combustibility General Organic StructureThe compound is a combustible solid.Organic compounds of this nature are generally combustible.
Decomposition Products Nitro group, Aromatic ringsThermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[4]This is a known hazard for nitro-containing organic compounds upon combustion.[4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 8-[2-(4-nitrophenoxy)ethoxy]quinoline is a multi-step process that begins the moment the substance is deemed waste and ends with its final destruction by a licensed facility. Adherence to this workflow is critical for safety and compliance.

DisposalWorkflow cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Institutional Disposal A Step 1: Hazard Assessment & PPE Selection B Step 2: Waste Segregation A->B Proceed with caution C Step 3: Container Selection & Labeling B->C D Step 4: On-Site Accumulation C->D E Step 5: Schedule EHS Pickup D->E Hand-off to EHS F Step 6: Final Disposal by Licensed Contractor E->F Documented transfer

Caption: Disposal workflow for 8-[2-(4-nitrophenoxy)ethoxy]quinoline.

Step 1: Hazard Assessment & Personal Protective Equipment (PPE)

Before handling waste, ensure all personnel are aware of the potential hazards. The mandatory PPE for handling 8-[2-(4-nitrophenoxy)ethoxy]quinoline waste includes:

  • Eye Protection: Chemical safety goggles and a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5][6]

  • Body Protection: A laboratory coat.[5][6]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][6][7]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[8]

  • Isolate This Waste Stream: 8-[2-(4-nitrophenoxy)ethoxy]quinoline waste must be collected in a dedicated container.

  • Avoid Mixing: Do not mix this waste with other chemical streams such as non-halogenated solvents, aqueous waste, acids, or bases.[9] Incompatible chemicals can react, leading to heat generation, gas production, or even explosions.[5]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated weigh boats, gloves, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).[5]

Step 3: Waste Container Selection and Labeling

The integrity of your waste containment is the primary barrier against environmental release.

  • Container Choice: Use only approved hazardous waste containers that are chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is generally appropriate.[5][8][9] The container must have a tightly sealing screw cap.[10]

  • Labeling: Immediately upon starting a waste container, it must be labeled.[9] The label must include:

    • The words "Hazardous Waste "[9]

    • The full chemical name: "8-[2-(4-nitrophenoxy)ethoxy]quinoline " (no formulas or abbreviations).[9]

    • An accurate list of all contents, including solvents and their approximate concentrations.[8]

    • The date of accumulation (the date the first waste was added).

    • Appropriate hazard pictograms (e.g., toxic, environmental hazard).

Step 4: On-Site Accumulation

Waste must be stored safely within the laboratory prior to collection.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the direct control of laboratory personnel.[10]

  • Containment: All liquid hazardous waste containers must be stored in secondary containment (e.g., a chemical-resistant tub or tray) to contain potential leaks or spills.[11]

  • Safety: Keep waste containers closed at all times except when adding waste.[10][11] Do not store waste in a fume hood where reactions are in progress or on the floor.[9]

Final Disposal: The Role of Your Institution

Step 5: Scheduling Waste Pickup

Once your waste container is full (leaving at least 10% headspace for expansion), contact your institution's EHS department to schedule a pickup.[5][12] Do not allow waste to accumulate in the lab.[13]

Step 6: Final Disposal Method

The final disposal of 8-[2-(4-nitrophenoxy)ethoxy]quinoline waste must be carried out by a licensed hazardous waste contractor.[7] The recommended and most common method for this class of chemical is high-temperature incineration .

  • Process: The waste is destroyed in a specialized hazardous waste incinerator at temperatures typically exceeding 1,800°F (982°C). This process effectively destroys toxic organic compounds.[14]

  • Emission Control: These facilities are equipped with advanced air pollution control systems, such as scrubbers and filters, to neutralize and capture harmful gases and particulate matter before they are released into the atmosphere.[14]

  • Ash Disposal: The remaining ash is tested. If it is deemed non-hazardous, it can be landfilled. If it still contains hazardous constituents, it must be disposed of in a secure hazardous waste landfill.

IncinerationProcess Waste Hazardous Waste (8-[2-(4-nitrophenoxy)ethoxy]quinoline) Incinerator Primary Combustion Chamber (>1,800°F) Waste->Incinerator SecondaryChamber Secondary Combustion Chamber Incinerator->SecondaryChamber Gases Ash Ash Residue Incinerator->Ash Solid Residue Scrubber Air Pollution Control (Scrubbers, Filters) SecondaryChamber->Scrubber Stack Clean Emissions to Atmosphere Scrubber->Stack Landfill Secure Hazardous Waste Landfill Ash->Landfill If hazardous

Caption: High-temperature incineration process for hazardous waste.

Decontamination Procedures

Any equipment that has come into contact with 8-[2-(4-nitrophenoxy)ethoxy]quinoline must be thoroughly decontaminated.[3][15]

  • Glassware and Small Items:

    • Triple rinse with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the first rinsate as hazardous liquid waste.[11] Subsequent rinses may also need to be collected depending on institutional policy.

    • After rinsing, wash with detergent and water.[15]

  • Contaminated Surfaces and Equipment:

    • Wipe down surfaces with a cloth dampened with a detergent solution, followed by a water rinse.[15]

    • All cleaning materials (wipes, gloves, etc.) must be disposed of as solid hazardous waste.[7]

  • Documentation: For equipment being moved or serviced, complete and attach a decontamination tag, certifying the cleaning method used.[3][16]

By adhering to these rigorous, evidence-based procedures, you fulfill your professional responsibility to maintain a safe laboratory environment, ensure regulatory compliance, and protect the broader ecosystem.

References

  • Chemical Equipment Disinfection/Decontamination. Columbia University Environmental Health & Safety. Available from: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. (2025). Available from: [Link]

  • Decontamination Protocols for Lab Equipment. (2025). Aport. Available from: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available from: [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. (2008). Available from: [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co. KG. (2019). Available from: [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available from: [Link]

  • Chemical Compatibility for Waste Accumulation Guideline. Rowan University. Available from: [Link]

  • Standard Operating Procedures. World Health Organization. Available from: [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. (2019). U.S. Environmental Protection Agency. Available from: [Link]

  • Chemical Compatibility Chart Guide: Essential Reference for Safe Storage & Handling. (2026). PolyScience. Available from: [Link]

  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Jawaharlal Nehru Centre for Advanced Scientific Research. Available from: [Link]

  • Laboratory Equipment Decontamination Guidelines. University of Georgia Research. Available from: [Link]

  • Chemical Compatibility Chart. Vanderbilt University Medical Center. Available from: [Link]

  • Ensuring the safe handling of chemicals. (2022). World Health Organization. Available from: [Link]

  • EPA's Chemical Compatibility Chart. U.S. Environmental Protection Agency. Available from: [Link]

  • Hazardous Waste Incineration. (2021). Inspire Waste Management. Available from: [Link]

  • EPA Hazardous Waste Code. U.S. Environmental Protection Agency. Available from: [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co. KG. Available from: [Link]

  • QUINOLINE - SAFETY DATA SHEET. (2025). PENTA. Available from: [Link]

  • Chemistry of explosives: biodegradation of nitro-aromatic compounds. (2023). Military-Technical Collection. Available from: [Link]

  • QUINOLINE FOR SYNTHESIS. Loba Chemie. Available from: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available from: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available from: [Link]

  • The Complexities and Controversies of Incineration Hazardous Waste. (2024). EcoConServ. Available from: [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. Available from: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2026). U.S. Environmental Protection Agency. Available from: [Link]

  • A Citizen's Guide to Incineration. U.S. Environmental Protection Agency. Available from: [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. Available from: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available from: [Link]

  • Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. Available from: [Link]

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  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto Department of Chemistry. Available from: [Link]

  • Technical guidelines on the environmentally sound incineration of hazardous wastes and other wastes as covered by disposal operations D10 and R1. (2022). Basel Convention. Available from: [Link]

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  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 8-[2-(4-nitrophenoxy)ethoxy]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 8-[2-(4-nitrophenoxy)ethoxy]quinoline. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following guidance is synthesized from data on its core structural motifs: the quinoline ring and the nitrophenoxy group. A conservative approach is therefore mandatory. Researchers must perform a thorough risk assessment for their specific experimental conditions and consult their institution's environmental health and safety (EHS) department.

Hazard Assessment & Toxicology Profile by Structural Analogy

The potential hazards of 8-[2-(4-nitrophenoxy)ethoxy]quinoline are inferred from the known toxicological profiles of quinoline derivatives and aromatic nitro compounds. The quinoline moiety is associated with a range of hazards, including potential carcinogenicity and mutagenicity, while nitrophenols are known for their toxicity.[1][2][3]

Table 1: Summary of Potential Hazards

Hazard Classification Analogous Compound(s) Key Findings & Potential Implications for Target Compound
Acute Toxicity (Oral) 8-Hydroxyquinoline, 8-Hydroxy-5-nitroquinoline Toxic or harmful if swallowed. Ingestion may lead to gastrointestinal irritation.[4]
Skin Corrosion/Irritation 8-Nitroquinoline, 8-Ethoxyquinoline Causes skin irritation.[2][5] Prolonged contact should be avoided.
Serious Eye Damage/Irritation 8-Hydroxyquinoline, 8-Nitroquinoline Causes serious eye damage or irritation.[2] Immediate and severe damage is possible upon contact.
Germ Cell Mutagenicity Quinoline, 8-Nitroquinoline Suspected of causing genetic defects.[1][2][3] This necessitates stringent containment measures.
Carcinogenicity Quinoline, 8-Nitroquinoline May cause cancer.[1][2][3] Long-term exposure presents a significant risk.
Reproductive Toxicity 8-Hydroxyquinoline May damage fertility or the unborn child.

| Aquatic Toxicity | 8-Hydroxyquinoline | Very toxic to aquatic life with long-lasting effects.[4][6] |

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to minimize exposure risk during all handling procedures. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[7]

Table 2: Required PPE for Handling 8-[2-(4-nitrophenoxy)ethoxy]quinoline

Category Specification Standard Rationale & Use Case
Hand Protection Chemical-resistant gloves (double-gloving recommended, e.g., nitrile). Tested to EN 374 To prevent skin contact, as related compounds are known skin irritants and may be absorbed dermally.[1] Gloves must be inspected before use and changed immediately upon contamination.[7]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when a splash hazard exists. ANSI Z.87.1 Protects against splashes and airborne particles, crucial given the risk of serious eye damage from analogous compounds.[4][7]
Skin & Body Protection Flame-resistant (e.g., Nomex®) laboratory coat, fully buttoned.[7] Chemical-resistant apron for larger quantities. N/A To protect skin from spills and prevent contamination of personal clothing.[8]

| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) is required if handling powders outside of a fume hood.[7][8] | NIOSH (US) or EN 149 (Europe) | To prevent inhalation of fine powders, as quinoline derivatives can cause respiratory irritation.[2][4] All weighing and transfers of solids should ideally occur within a certified chemical fume hood to eliminate this risk.[9] |

Operational Handling & Engineering Controls

All manipulations of 8-[2-(4-nitrophenoxy)ethoxy]quinoline must be performed in a designated area within a well-ventilated laboratory.

Engineering Controls:

  • Primary Containment: A certified chemical fume hood is the primary engineering control required for all procedures that may generate dust or aerosols, including weighing, transferring solids, and preparing solutions.[1][9]

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible.[1]

Protocol 1: Weighing and Transferring the Solid Compound
  • Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational.

  • Staging: Place an analytical balance with a draft shield, weighing paper or boat, spatula, and a pre-labeled, sealable container for the final solution or reaction inside the fume hood.

  • Transfer: Carefully transfer the desired amount of the powdered compound from its stock container to the weighing paper. Use a micro-spatula to minimize dust generation.[8] Avoid any abrupt movements.

  • Containment: Promptly transfer the weighed solid into the destination container.

  • Cleanup: Dispose of the contaminated weighing paper as solid hazardous waste. Gently wipe down the spatula and balance with a solvent-dampened cloth (e.g., ethanol), collecting the cloth as solid hazardous waste.

Protocol 2: Preparing a Solution
  • Preparation: Conduct this entire procedure within a chemical fume hood while wearing all required PPE.

  • Addition of Solid: Following the weighing protocol, add the solid 8-[2-(4-nitrophenoxy)ethoxy]quinoline to a suitable vessel (e.g., round-bottom flask, beaker).

  • Solvent Addition: Slowly add the desired solvent to the vessel, ensuring the container is aimed away from your face to avoid splashes.

  • Dissolution: If required, use a magnetic stirrer to aid dissolution. Avoid heating unless a proper risk assessment has been conducted, as the thermal stability of this compound is unknown.

  • Storage: Tightly seal and clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard pictograms. Store in a designated, locked cabinet.[4]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling prep_ppe 1. Don Full PPE prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_area 3. Prepare & Decontaminate Work Surface prep_hood->prep_area weigh 4. Weigh Solid Compound prep_area->weigh transfer 5. Transfer to Vessel weigh->transfer dissolve 6. Add Solvent & Dissolve transfer->dissolve label_store 7. Seal, Label & Store Solution dissolve->label_store decon 8. Decontaminate Equipment label_store->decon waste 9. Segregate & Dispose of Waste decon->waste remove_ppe 10. Doff PPE Correctly waste->remove_ppe

Caption: General workflow for safely handling 8-[2-(4-nitrophenoxy)ethoxy]quinoline.

Spill Management

In the event of a small spill within the fume hood:

  • Evacuate & Alert: Alert personnel in the immediate area.

  • Contain: If it is safe to do so, prevent the spread of the spill. For powders, avoid creating dust.

  • Cleanup: Cover the spill with an absorbent material from a chemical spill kit. Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a labeled, sealable hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), collecting all rinsate and cleaning materials as hazardous liquid or solid waste.[9]

Waste Disposal Plan

All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[1][9] Do not mix with other incompatible waste streams.[9]

  • Solid Waste: Place any solid 8-[2-(4-nitrophenoxy)ethoxy]quinoline, contaminated weighing boats, filter papers, and contaminated PPE (e.g., gloves) directly into a labeled, sealable hazardous solid waste container.[9]

  • Liquid Waste: For solutions containing the compound, use a separate, compatible, and clearly labeled hazardous liquid waste container.

  • Decontamination Rinsate: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol). This rinsate must be collected as hazardous liquid waste.[9]

  • Final Disposal: The ultimate disposal of all waste must be conducted through an approved and licensed hazardous waste disposal facility.[9]

G start Waste Generated q_item What is the item? start->q_item q_type What is the waste type? solid_container Place in Labeled 'Hazardous Solid Waste' Container end Arrange for pickup by licensed waste contractor solid_container->end liquid_container Place in Labeled 'Hazardous Liquid Waste' Container liquid_container->end ppe Contaminated PPE (Gloves, Wipes) q_item->ppe Solid powder Excess Solid Compound q_item->powder Solid glassware Contaminated Glassware q_item->glassware Solid/Liquid solution Solutions & Rinsate q_item->solution Liquid ppe->solid_container powder->solid_container decon_glass Triple rinse with solvent glassware->decon_glass solution->liquid_container decon_glass->solid_container Dispose of Cleaned Glassware (or re-use) decon_glass->liquid_container Collect Rinsate

Caption: Decision workflow for the disposal of contaminated materials.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. (n.d.). Benchchem.
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. (n.d.). Benchchem.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. (n.d.). Benchchem.
  • 8-Hydroxyquinoline Safety Data Sheet. (2010, September 6). Fisher Scientific.
  • 8-Hydroxyquinoline Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • 8-Nitroquinoline Safety Data Sheet. (n.d.). Fisher Scientific.
  • Managing toxic reagents in quinoline synthesis. (n.d.). Benchchem.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • 8-Ethoxyquinoline. (n.d.). PubChem.
  • Full chemical resistant personal protective equipment (PPE) ensemble. (2020, June 15). UNODC Laboratory.
  • 8-Hydroxyquinoline Safety Data Sheet. (2010, September 6). Fisher Scientific.
  • Quinoline Safety Data Sheet. (2025, May 13). PENTA.
  • Ethoxyquin Safety Data Sheet. (2014, November 24). Chem Service, Inc.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Preparation and Properties of Quinoline. (n.d.).
  • 7-Methyl-8-nitroquinoline Safety Data Sheet. (2025, September 24). Thermo Fisher Scientific.
  • Synthesis of Quinolines: A Green Perspective. (2016, June 28). ACS Sustainable Chemistry & Engineering.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013, December 10). Open Access Journals.
  • 8-Hydroxy-5-nitroquinoline. (n.d.). Sigma-Aldrich.
  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025, October 17).
  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. (n.d.). ResearchGate.

Sources

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